4-Methyltetrahydro-2H-pyran-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methyloxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(6(8)9)2-4-10-5-3-7/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWFVINYTCLXGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468736 | |
| Record name | 4-METHYLTETRAHYDRO-2H-PYRAN-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233276-38-5 | |
| Record name | 4-METHYLTETRAHYDRO-2H-PYRAN-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyloxane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"4-Methyltetrahydro-2H-pyran-4-carboxylic acid" chemical properties
An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-4-carboxylic Acid
This compound, with the CAS number 233276-38-5, is a heterocyclic organic compound.[1] It belongs to the family of tetrahydropyrans, which are saturated six-membered rings containing one oxygen atom. The structure of this molecule is characterized by a tetrahydropyran ring with a methyl group and a carboxylic acid group both attached to the fourth carbon atom. This substitution pattern makes it a chiral center, though the biological and chemical properties of its individual enantiomers are not widely reported. The presence of both a polar carboxylic acid group and a nonpolar cyclic ether moiety suggests a range of potential applications in medicinal chemistry and materials science. This document aims to provide a comprehensive overview of the known chemical and physical properties of this compound, its synthesis, and its potential applications.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.
| Property | Value |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| Boiling Point | 256.792 °C at 760 mmHg |
| Flash Point | 105.124 °C |
| Density | 1.125 g/cm³ |
| CAS Number | 233276-38-5 |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the known spectral properties of carboxylic acids and tetrahydropyran derivatives, the following characteristic signals can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic broad singlet for the carboxylic acid proton (-COOH) at a downfield chemical shift, typically between 10-13 ppm. The protons on the tetrahydropyran ring would appear as multiplets in the upfield region, generally between 1.5 and 4.0 ppm. The methyl group protons would likely appear as a singlet around 1.2 ppm.
-
¹³C NMR: The carbon NMR spectrum would feature a signal for the carbonyl carbon of the carboxylic acid in the range of 170-180 ppm. The quaternary carbon atom at the 4-position would appear in the aliphatic region. The carbons of the tetrahydropyran ring adjacent to the oxygen atom would be deshielded and appear further downfield (around 60-70 ppm) compared to the other ring carbons. The methyl carbon would resonate at a higher field, typically around 20-30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.
-
C-O stretching bands for the ether linkage in the tetrahydropyran ring, typically in the region of 1050-1150 cm⁻¹.
-
C-H stretching and bending vibrations for the aliphatic and methyl groups.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of the carboxylic acid group, water, or fragments of the tetrahydropyran ring.
Synthesis and Reactivity
Synthesis
A general workflow for a potential synthesis is outlined below:
Caption: A potential synthetic workflow for this compound.
Chemical Reactivity
The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the tetrahydropyran ring.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.
-
Amide Formation: Conversion to an acid chloride followed by reaction with an amine to yield an amide.
-
Reduction: Reduction to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.
-
Salt Formation: Reaction with a base to form a carboxylate salt.
-
-
Tetrahydropyran Ring: The ether linkage in the tetrahydropyran ring is generally stable under neutral and basic conditions. However, it can be cleaved under strong acidic conditions.
The logical relationship of its potential reactions is depicted in the following diagram:
Caption: Potential chemical reactions of the target compound.
Biological Activity and Applications
There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathway involvement of this compound. However, the tetrahydropyran scaffold is a common motif in many biologically active natural products and synthetic drugs.[2] Derivatives of tetrahydropyran have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and antidiabetic agents. The presence of the carboxylic acid group provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives for biological screening.
Conclusion
This compound is a heterocyclic compound with potential for further investigation in various fields of chemistry and drug discovery. While detailed experimental data is currently limited, its structural features suggest a rich chemical reactivity and the possibility of interesting biological properties. Further research is needed to fully elucidate its synthesis, spectroscopic characterization, and biological profile. This technical guide provides a summary of the currently available information and a predictive overview of its chemical properties to aid researchers in their future studies of this molecule.
References
An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyltetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic organic compound belonging to the tetrahydropyran class. This guide provides a comprehensive overview of its chemical identifiers and a proposed synthetic route, given the absence of published, specific experimental protocols for its synthesis. The information herein is intended to support research and development activities in medicinal chemistry and organic synthesis.
Core Identifiers and Properties
A summary of the key identifiers and physicochemical properties for this compound is presented below.
| Identifier | Value |
| CAS Number | 233276-38-5[1][2] |
| Molecular Formula | C7H12O3[1][2] |
| Molecular Weight | 144.17 g/mol [1][2] |
| IUPAC Name | This compound[1] |
| SMILES | CC1(C(=O)O)CCOCC1[1] |
Proposed Synthetic Pathway
The proposed synthesis involves a three-stage process:
-
Cyclization: Formation of a tetrahydropyran ring with a diethyl dicarboxylate at the 4-position.
-
Methylation: Introduction of a methyl group at the 4-position.
-
Hydrolysis and Decarboxylation: Conversion of the ester groups to a single carboxylic acid function.
A schematic of this proposed workflow is provided below.
Caption: Proposed synthetic workflow for this compound.
Detailed Proposed Experimental Protocol
The following is a detailed, theoretical experimental protocol for the synthesis of this compound based on established organic chemistry principles.
Stage 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Addition of Diethyl Malonate: Cool the suspension to 0 °C using an ice bath. Add diethyl malonate dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Addition of Bis(2-chloroethyl) ether: After the addition of diethyl malonate is complete, add bis(2-chloroethyl) ether dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench cautiously with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl tetrahydropyran-4,4-dicarboxylate.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Stage 2: Synthesis of Diethyl 4-methyltetrahydropyran-4,4-dicarboxylate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the purified diethyl tetrahydropyran-4,4-dicarboxylate in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride portion-wise.
-
Methylation: After the evolution of hydrogen gas ceases, add methyl iodide (CH3I) dropwise.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the resulting crude diethyl 4-methyltetrahydropyran-4,4-dicarboxylate by vacuum distillation or column chromatography.
Stage 3: Synthesis of this compound (Hydrolysis and Decarboxylation)
-
Hydrolysis: To the purified diethyl 4-methyltetrahydropyran-4,4-dicarboxylate, add an excess of a strong base solution (e.g., aqueous sodium hydroxide or potassium hydroxide).
-
Reaction: Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC, showing the disappearance of the starting ester).
-
Acidification and Decarboxylation: Cool the reaction mixture and acidify with a strong acid (e.g., concentrated hydrochloric acid) to a pH of 1-2. Gently heat the acidic solution to effect decarboxylation, which is evident by the evolution of carbon dioxide.
-
Isolation: After gas evolution ceases, cool the solution and extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic extracts, remove the solvent under reduced pressure, and purify the final product, this compound, by recrystallization or column chromatography.
Signaling Pathways and Biological Applications
Based on the available search results, there is no specific information detailing the involvement of this compound in any signaling pathways or its specific biological activities. While the tetrahydropyran scaffold is present in numerous biologically active compounds, the biological profile of this particular derivative remains to be elucidated.
Conclusion
This technical guide provides the essential identifiers for this compound and outlines a plausible, though not yet experimentally validated, synthetic route. The lack of published data on its synthesis and biological function highlights an opportunity for further research into this compound. The proposed protocol can serve as a foundational methodology for scientists aiming to synthesize and investigate the properties and potential applications of this molecule.
References
"4-Methyltetrahydro-2H-pyran-4-carboxylic acid" IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyltetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic organic compound. Its structure, featuring a tetrahydropyran ring with a carboxylic acid and a methyl group at the 4-position, makes it a valuable building block in medicinal chemistry and drug discovery. The tetrahydropyran motif is a privileged scaffold in many biologically active compounds, often conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. This document provides a technical overview of the available information on this compound, including its nomenclature, physicochemical properties, and potential applications.
Chemical Identity and Nomenclature
The systematic IUPAC name for this compound is This compound . An alternative systematic name is 4-methyloxane-4-carboxylic acid .
Synonyms:
-
4-Methyl-tetrahydropyran-4-carboxylic acid
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. This information is primarily sourced from chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 233276-38-5 | N/A |
| Molecular Formula | C₇H₁₂O₃ | N/A |
| Molecular Weight | 144.17 g/mol | N/A |
| Boiling Point | 256.792 °C at 760 mmHg | [1] |
| Flash Point | 105.124 °C | [1] |
| Density | 1.125 g/cm³ | [1] |
| Purity | Typically available at ≥95% | [1] |
| Storage | Sealed in a dry environment at room temperature. | N/A |
Experimental Protocols
A general conceptual workflow for its synthesis is proposed below. This is a hypothetical pathway and would require optimization and experimental validation.
Conceptual Synthesis Workflow
A potential synthetic route could involve the alkylation of a suitable precursor followed by hydrolysis.
Signaling Pathways and Biological Applications
Currently, there is no specific information available in published literature detailing the involvement of this compound in defined signaling pathways or its specific biological activities. Its structural similarity to other compounds used in drug discovery suggests that it is likely utilized as a chemical building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid group can serve as a handle for forming amide bonds, while the tetrahydropyran ring acts as a stable scaffold.
The general class of pyran-containing molecules has been investigated for a wide range of biological activities, including but not limited to antiviral, antibacterial, and anticancer properties.
Logical Relationship in Drug Discovery
The following diagram illustrates the logical role of this compound as a building block in a typical drug discovery and development process.
Conclusion
This compound is a commercially available compound with well-defined physicochemical properties. While specific, detailed synthesis protocols and biological data are not extensively documented in publicly accessible literature, its chemical structure strongly suggests its utility as a scaffold and building block in the synthesis of novel chemical entities for drug discovery and development. Researchers interested in utilizing this compound would likely need to develop and optimize synthetic methodologies based on related chemical transformations. Future studies are warranted to explore the potential biological activities of derivatives of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its role as a versatile synthetic intermediate. This technical guide provides a comprehensive overview of 4-substituted tetrahydropyran-4-carboxylic acids and related heterocyclic compounds, with a focus on their synthesis, biological activities, and applications in drug discovery. The tetrahydropyran ring, a saturated six-membered heterocycle containing an oxygen atom, is a prevalent structural motif in numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives are recognized for their potential to enhance the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[3]
Core Concepts and Applications
The tetrahydropyran moiety is often employed as a bioisostere for cyclohexane, offering the advantage of reduced lipophilicity and the potential for hydrogen bonding through its oxygen atom.[3] This can lead to improved pharmacokinetic properties and target engagement.[3] The substitution at the 4-position of the tetrahydropyran ring with a carboxylic acid group, as seen in tetrahydropyran-4-carboxylic acid, provides a key functional handle for further molecular elaboration, making it a valuable building block in the synthesis of more complex molecules, including spirocyclic ethers and various bioactive compounds.
Synthesis of Tetrahydropyran Derivatives
A variety of synthetic strategies have been developed for the construction of the tetrahydropyran ring system. These methods offer access to a wide range of substituted derivatives, enabling the exploration of structure-activity relationships (SAR).
General Synthetic Approaches:
-
Prins Cyclization: This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone to form a 4-hydroxytetrahydropyran.[4]
-
Intramolecular Hydroalkoxylation: The cyclization of γ- and δ-hydroxy olefins, often catalyzed by transition metals like platinum or cobalt, provides a direct route to tetrahydropyran rings.[4]
-
Multicomponent Reactions: One-pot reactions involving three or more starting materials can efficiently generate highly functionalized tetrahydropyran derivatives.[5]
-
Cycloetherification of Diketones: A triaryl-borane catalyzed cycloetherification of diketones offers a stereoselective pathway to cyclic ethers, including tetrahydropyrans.[2]
Synthesis of Tetrahydropyran-4-carboxylic Acid:
A commercially viable synthesis of tetrahydropyran-4-carboxylic acid involves a three-step process starting from diethyl malonate and bis(2-chloroethyl) ether.
-
Cyclisation: Diethyl malonate is reacted with bis(2-chloroethyl) ether in the presence of a base to yield diethyl tetrahydropyran-4,4-dicarboxylate.
-
Hydrolysis: The resulting diester is hydrolyzed using a base such as sodium hydroxide to give tetrahydropyran-4,4-dicarboxylic acid.
-
Decarboxylation: The diacid is then heated in a suitable solvent to afford the final product, tetrahydropyran-4-carboxylic acid.
Caption: Synthesis of Tetrahydropyran-4-carboxylic acid.
Biological Activities of Tetrahydropyran Derivatives
Derivatives of the tetrahydropyran scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development programs.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of tetrahydropyran derivatives against various cancer cell lines.[6][7] The mechanisms of action often involve the induction of apoptosis and inhibition of cell cycle progression.[7] For instance, certain 4H-pyran derivatives have shown promising activity against HCT-116 colon cancer cells.[8]
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4H-Pyran | 4d | HCT-116 (Colon) | 75.1 | [7] |
| 4H-Pyran | 4k | HCT-116 (Colon) | 85.88 | [7] |
| Spiro-4H-pyran | 5a | A549 (Lung) | Potent Activity | [7] |
| Spiro-4H-pyran | 5a | A375 (Melanoma) | Potent Activity | [7] |
| Spiro-4H-pyran | 5a | LNCaP (Prostate) | Potent Activity | [7] |
The anticancer effects of some tetrahydropyran derivatives are mediated through the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, and by modulating the expression of apoptotic proteins like Bax and Bcl-2.[7]
Caption: Anticancer Signaling Pathway of Tetrahydropyran Derivatives.
Antimicrobial Activity
Tetrahydropyran derivatives have also been investigated for their antibacterial and antifungal properties.[9] Some 4H-pyran derivatives have shown significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.[8] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes.[7]
| Compound | Bacterial Strain | MIC (µg/mL) |
| 4g | Staphylococcus aureus | 15.62 |
| 4j | Staphylococcus aureus | 7.81 |
| Ampicillin | Staphylococcus aureus | 31.25 |
Experimental Protocols
General Procedure for the Synthesis of 4H-Pyran Derivatives:
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and an active methylene compound (e.g., ethyl acetoacetate) (1 mmol) is dissolved in ethanol (10 mL). A catalytic amount of a base, such as piperidine or triethylamine, is added, and the reaction mixture is stirred at room temperature for a specified time. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the precipitate is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure 4H-pyran derivative.[8]
MTT Assay for Anticancer Activity:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.[7]
Caption: MTT Assay Experimental Workflow.
Conclusion
4-Substituted tetrahydropyran-4-carboxylic acids and their derivatives represent a privileged class of heterocyclic compounds with significant potential in drug discovery and development. Their versatile synthesis, favorable physicochemical properties, and diverse biological activities make them attractive scaffolds for the design of novel therapeutic agents. Further exploration of the chemical space around the tetrahydropyran core is warranted to unlock its full potential in addressing unmet medical needs.
References
- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Tetrahydropyran synthesis [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
4-Methyltetrahydro-2H-pyran-4-carboxylic acid: A Technical Review for Drug Discovery Professionals
An In-depth Guide to the Synthesis, Properties, and Potential Applications of a Versatile Tetrahydropyran Scaffold
Introduction
4-Methyltetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic organic compound featuring a saturated six-membered pyran ring substituted with both a methyl and a carboxylic acid group at the 4-position. The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic bioactive molecules.[1][2] Its conformational rigidity and favorable physicochemical properties make it a valuable building block for the design of novel therapeutics. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical synthesis, physicochemical properties, and potential applications in drug development. While specific biological data for this exact molecule is limited in publicly accessible literature, this review leverages data from closely related analogs to infer its potential utility.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. These properties are crucial for assessing its drug-likeness and suitability for various experimental conditions.
| Property | Value | Source |
| CAS Number | 233276-38-5 | [3] |
| Molecular Formula | C₇H₁₂O₃ | [3] |
| Molecular Weight | 144.17 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| SMILES | CC1(C(=O)O)CCOCC1 | [3] |
| Purity | Typically ≥97% (commercial sources) | [3] |
Synthesis and Experimental Protocols
A proposed synthetic workflow is illustrated below:
Proposed Experimental Protocol:
Step 1: Synthesis of Diethyl 4-methyltetrahydro-2H-pyran-4,4-dicarboxylate
-
To a stirred suspension of sodium hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add diethyl 2-methylmalonate (1.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add bis(2-chloroethyl) ether (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench cautiously with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the diethyl ester.
Step 2: Synthesis of 4-Methyltetrahydro-2H-pyran-4,4-dicarboxylic acid
-
Dissolve the diethyl ester (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (5.0 eq) and heat the mixture to reflux for 4-6 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 1-2 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the dicarboxylic acid.
Step 3: Synthesis of this compound
-
Suspend the dicarboxylic acid (1.0 eq) in a high-boiling solvent such as xylene.
-
Heat the mixture to reflux (approximately 120-140 °C) to induce decarboxylation.[1]
-
Monitor the evolution of carbon dioxide to gauge the reaction progress.
-
After the reaction is complete (typically 2-4 hours), cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Data
Specific spectroscopic data for this compound is not widely published. However, data for closely related compounds can provide an expected spectral profile.
Expected ¹H NMR (in CDCl₃):
-
δ 1.2-1.4 ppm (s, 3H): Methyl protons (-CH₃).
-
δ 1.6-2.0 ppm (m, 4H): Methylene protons on the pyran ring adjacent to the quaternary carbon (-CH₂-C(CH₃)(COOH)-CH₂-).
-
δ 3.6-3.9 ppm (m, 4H): Methylene protons on the pyran ring adjacent to the oxygen atom (-O-CH₂-).
-
δ 10-12 ppm (br s, 1H): Carboxylic acid proton (-COOH).
Expected ¹³C NMR (in CDCl₃):
-
δ ~25 ppm: Methyl carbon (-CH₃).
-
δ ~35-40 ppm: Methylene carbons adjacent to the quaternary carbon.
-
δ ~45-50 ppm: Quaternary carbon (-C(CH₃)(COOH)-).
-
δ ~65-70 ppm: Methylene carbons adjacent to the oxygen atom.
-
δ ~180-185 ppm: Carboxylic acid carbonyl carbon (-COOH).
Expected IR (KBr, cm⁻¹):
-
2500-3300 (broad): O-H stretch of the carboxylic acid.
-
2950-2850: C-H stretching of alkanes.
-
~1710: C=O stretch of the carboxylic acid.
-
~1100: C-O stretch of the ether.
Biological Activity and Applications in Drug Development
The tetrahydropyran ring system is a common feature in many biologically active compounds, contributing to improved pharmacokinetic properties such as increased solubility and metabolic stability. Derivatives of tetrahydropyran have shown a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][4]
While there is a lack of specific biological data for this compound, its structural features suggest it could serve as a valuable scaffold or building block in medicinal chemistry. The carboxylic acid group provides a handle for further chemical modification, allowing for the synthesis of amides, esters, and other derivatives to explore structure-activity relationships. The methyl group at the 4-position introduces a stereocenter, which could be exploited to develop stereoisomers with potentially different biological activities and target selectivities.
A patent has described the use of a derivative, 5-fluoro-6-((4-methyltetrahydro-2H-pyran-4-yl)methyl)aminopyridin-2-ol, suggesting the utility of the 4-methyltetrahydro-2H-pyran-4-yl moiety in the design of bioactive molecules.[5]
Conclusion
This compound is a promising, yet underexplored, building block for drug discovery. Its synthesis can likely be achieved through established chemical transformations, and its structural features make it an attractive scaffold for the development of novel therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its potential in medicinal chemistry. The detailed synthetic protocol and expected spectroscopic data provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the potential of this versatile molecule.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 3. This compound 97% | CAS: 233276-38-5 | AChemBlock [achemblock.com]
- 4. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
4-Methyltetrahydro-2H-pyran-4-carboxylic acid: A Technical Guide to its Synthesis and Application in Drug Discovery
Introduction
4-Methyltetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic organic compound that has emerged as a valuable building block in the synthesis of complex pharmaceutical agents. While a singular "discovery" event for this specific molecule is not prominently documented in scientific literature, its history is intrinsically linked to the broader development of synthetic methodologies for tetrahydropyran derivatives and their subsequent application in medicinal chemistry. The tetrahydropyran (THP) motif is a key structural component in a variety of biologically active natural products and synthetic drugs.[1][2] This guide provides an in-depth overview of the synthesis of this compound and its role as a crucial intermediate in the development of novel therapeutics.
Synthesis and Chemical Profile
The synthesis of this compound is not a trivial process and requires a multi-step synthetic route. A representative synthesis is detailed in the experimental protocols section below. The structure consists of a saturated six-membered tetrahydropyran ring with a methyl group and a carboxylic acid group attached to the same carbon atom (C4). This gem-disubstitution pattern is a key feature that influences its chemical reactivity and the stereochemistry of the molecules it is incorporated into.
General Synthesis of Tetrahydropyran Derivatives
The synthesis of the tetrahydropyran ring system can be achieved through various organic reactions. These methods are crucial for accessing a wide range of substituted THP derivatives, including the title compound. Common strategies include:
-
Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone to form a tetrahydropyran-4-ol derivative.[3]
-
Intramolecular Hydroalkoxylation: The cyclization of an unsaturated alcohol, often catalyzed by transition metals like platinum or cobalt.[3]
-
Radical Cyclization: The formation of the tetrahydropyran ring through a radical-mediated cyclization of an appropriate acyclic precursor.[4]
-
Hetero-Diels-Alder Reactions: A [4+2] cycloaddition reaction between a diene and a dienophile containing a heteroatom, in this case, oxygen, to form a dihydropyran ring, which can then be reduced to the corresponding tetrahydropyran.[2]
These general methods provide the foundational chemistry for the synthesis of more complex tetrahydropyran structures like this compound.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound has been reported in the scientific literature. The following procedure is adapted from a publication by researchers at Osaka University.[5]
Synthesis of this compound [5]
-
Step 1: Lithiation of Diisopropylamine. A solution of diisopropylamine (4.63 g, 46 mmol) in dry tetrahydrofuran (THF, 30 mL) is cooled to -78 °C in a heat-gun-dried round-bottom flask equipped with a magnetic stir bar. To this solution, n-butyllithium (n-BuLi, 1.6 M in hexane, 28 mL, 45 mmol) is added, and the mixture is stirred at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Step 2: Formation of the Enolate. Tetrahydro-4H-pyran-4-one is added to the LDA solution at -78 °C to form the corresponding lithium enolate.
-
Step 3: Alkylation. Methyl iodide is then added to the enolate solution to introduce the methyl group at the 4-position.
-
Step 4: Carboxylation. The resulting 4-methyltetrahydro-2H-pyran is then carboxylated, typically by quenching the enolate with carbon dioxide (dry ice), followed by an acidic workup to yield the final product, this compound.
Note: The exact quantities and reaction conditions for steps 2, 3, and 4 were not fully detailed in the cited abstract and would require access to the full publication for complete replication.
Role in Drug Discovery and Development
This compound is primarily utilized as a synthetic intermediate in the preparation of a diverse range of biologically active molecules. Its rigid, non-planar structure and the presence of a carboxylic acid handle for further chemical modification make it an attractive scaffold for drug design.
Use in the Synthesis of Enzyme Inhibitors and Receptor Antagonists
Numerous patents from pharmaceutical companies highlight the use of this compound in the synthesis of various therapeutic agents. These include:
-
PDE1 Inhibitors: This acid is a key starting material in the synthesis of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones, which act as inhibitors of phosphodiesterase 1 (PDE1).[6] These compounds have potential applications in the treatment of neurodegenerative disorders and other brain-related conditions.[6]
-
HPK1 Inhibitors: It is used in the preparation of substituted 6-azabenzimidazole compounds that exhibit hematopoietic progenitor kinase 1 (HPK1) inhibitory activity.[7] These inhibitors are being investigated for their potential in cancer immunotherapy and for treating viral infections like HBV and HIV.[7]
-
Bromodomain Inhibitors: The compound is a precursor for the synthesis of substituted benzimidazoles that act as bromodomain inhibitors.[8][9] These inhibitors are being explored for the treatment of cancer, as well as chronic autoimmune and inflammatory diseases.[8]
-
Muscarinic Acetylcholine Receptor M4 Antagonists: It is listed as a reactant in the synthesis of antagonists for the M4 muscarinic acetylcholine receptor, which are being developed for the treatment of neurodegenerative diseases such as Parkinson's disease, dystonia, and tardive dyskinesia.[10]
-
αvβ6 Integrin Inhibitors: The carboxylic acid is used in the synthesis of amino acid compounds that are inhibitors of the αvβ6 integrin, with potential applications in treating fibrotic diseases like idiopathic pulmonary fibrosis.[11]
-
Anti-Cancer Agents: It is also employed in the synthesis of N-Acyl-N'-(pyridin-2-yl) Ureas and their analogs, which have shown anti-cancer and anti-proliferative activities.[12]
Data Presentation
Table 1: Applications of this compound in Drug Discovery
| Therapeutic Target | Compound Class | Potential Indications | Reference |
| Phosphodiesterase 1 (PDE1) | 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones | Neurodegenerative disorders | [6] |
| Hematopoietic Progenitor Kinase 1 (HPK1) | Substituted 6-azabenzimidazoles | Cancer, HBV, HIV | [7] |
| Bromodomains | Substituted benzimidazoles | Cancer, autoimmune and inflammatory diseases | [8][9] |
| Muscarinic Acetylcholine Receptor M4 | M4 Antagonists | Parkinson's disease, dystonia | [10] |
| αvβ6 Integrin | Amino acid compounds | Fibrotic diseases | [11] |
| Not Specified | N-Acyl-N'-(pyridin-2-yl) Ureas | Cancer | [12] |
Visualizations
Caption: Synthetic workflow for this compound and its subsequent use.
Conclusion
This compound serves as a testament to the importance of developing novel chemical building blocks for advancing drug discovery. While its own "discovery" is not a singular event, its history is written in the numerous patents and research articles that utilize it to construct complex and potentially life-saving therapeutics. The synthetic routes to this compound and its derivatives are of significant interest to medicinal chemists, and its continued application in the synthesis of enzyme inhibitors and receptor antagonists underscores its value in the pharmaceutical industry. As drug development continues to evolve, the demand for such versatile and structurally unique intermediates is likely to increase, further solidifying the importance of this compound in the landscape of modern medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydropyran synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 6. US11104680B2 - 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones as PDE1 inhibitors - Google Patents [patents.google.com]
- 7. WO2020092528A1 - Substituted 6-azabenzimidazole compounds having hpk1 inhibitory activity - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WO2017024412A1 - Substituted benzimidazoles, their preparation and their use as pharmaceuticals - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. WO2020006315A1 - Amino acid compounds with unbranched linkers and methods of use - Google Patents [patents.google.com]
- 12. US20140275080A1 - N-Acyl-N'-(pyridin-2-yl) Ureas and Analogs Exhibiting Anti-Cancer and Anti-Proliferative Activities - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-4-carboxylic acid: Core Chemistry for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemistry of 4-Methyltetrahydro-2H-pyran-4-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry. This document consolidates available data on its structure, properties, and synthesis, alongside a discussion of its potential applications in drug design, particularly focusing on the strategic incorporation of the tetrahydropyran motif.
Core Chemical Properties
This compound (CAS No. 233276-38-5) is a saturated heterocyclic carboxylic acid. The presence of a tetrahydropyran ring, a methyl group, and a carboxylic acid function imparts specific physicochemical properties that are attractive for drug design. The tetrahydropyran ring is a conformationally restricted ether, which can lead to improved metabolic stability and reduced lipophilicity compared to its carbocyclic analogue, cyclohexane.[1]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Tetrahydro-2H-pyran-4-carboxylic acid |
| CAS Number | 233276-38-5[2][3][4][5][6] | 5337-03-1 |
| Molecular Formula | C₇H₁₂O₃ | C₆H₁₀O₃ |
| Molecular Weight | 144.17 g/mol [4][5] | 130.14 g/mol |
| Predicted Boiling Point | Not available | Not available |
| Predicted Density | Not available | Not available |
| Predicted pKa | ~4.5 - 5.0 | ~4.5 - 5.0 |
Note: Experimental data for this compound is limited. Predicted values are based on the known properties of similar carboxylic acids.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
Figure 1: Proposed synthetic pathway for this compound.
Representative Experimental Protocol (Adapted)
Step 1: Synthesis of Diethyl 4-methyltetrahydropyran-4,4-dicarboxylate
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add diethyl methylmalonate (1.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add bis(2-chloroethyl) ether (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield diethyl 4-methyltetrahydropyran-4,4-dicarboxylate.
Step 2: Synthesis of 4-Methyltetrahydropyran-4,4-dicarboxylic acid
-
Dissolve diethyl 4-methyltetrahydropyran-4,4-dicarboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.5 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-methyltetrahydropyran-4,4-dicarboxylic acid.
Step 3: Synthesis of this compound
-
Heat the crude 4-methyltetrahydropyran-4,4-dicarboxylic acid at a temperature sufficient to induce decarboxylation (typically >150 °C), either neat or in a high-boiling solvent.
-
Monitor the evolution of carbon dioxide.
-
After the gas evolution ceases, cool the reaction mixture.
-
Purify the resulting this compound by recrystallization or column chromatography.
Spectroscopic Data (Predicted)
Detailed spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts / Peaks | Rationale |
| ¹H NMR | δ (ppm): ~12.0 (s, 1H, -COOH) ~3.5-4.0 (m, 4H, -O-CH₂) ~1.5-2.0 (m, 4H, -CH₂) ~1.2 (s, 3H, -CH₃) | The acidic proton of the carboxylic acid is expected to be highly deshielded. Protons on carbons adjacent to the oxygen atom in the tetrahydropyran ring will appear in the 3.5-4.0 ppm range. The methyl group will appear as a singlet in the aliphatic region. |
| ¹³C NMR | δ (ppm): ~180 (-COOH) ~60-70 (-O-CH₂) ~40-50 (quaternary C) ~30-40 (-CH₂) ~20-30 (-CH₃) | The carbonyl carbon of the carboxylic acid is significantly deshielded. Carbons adjacent to the oxygen are in the typical ether region. The quaternary carbon will be further downfield than the other aliphatic carbons. |
| IR Spectroscopy | ν (cm⁻¹): 2500-3300 (broad, O-H stretch) 1700-1725 (strong, C=O stretch) 1050-1150 (C-O stretch) | The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.[7][8] The C=O stretch is also a strong, defining peak.[7][8] The C-O stretch is indicative of the ether linkage in the tetrahydropyran ring. |
| Mass Spectrometry | m/z: 144 (M⁺) 99 (M⁺ - COOH) Fragments corresponding to the loss of water and cleavage of the tetrahydropyran ring. | The molecular ion peak should be observable. A significant fragment will likely result from the loss of the carboxylic acid group. |
Role in Drug Design and Medicinal Chemistry
The tetrahydropyran motif is a valuable scaffold in modern drug design due to its favorable physicochemical and pharmacokinetic properties. Its incorporation can lead to improved aqueous solubility, reduced metabolic lability, and the potential for specific hydrogen bond interactions, which can enhance binding affinity to biological targets.[1][9][10]
Bioisosterism and Strategic Incorporation
The carboxylic acid group is a common pharmacophore, but its acidic nature can sometimes lead to poor membrane permeability and metabolic liabilities.[11][12] this compound can be utilized in several strategic ways in drug discovery:
-
Scaffold Hopping: Replacing a more lipophilic or metabolically susceptible core with the tetrahydropyran ring.
-
Vector Group: The carboxylic acid can serve as a handle for forming prodrugs or for targeting specific transporters.
-
Bioisosteric Replacement: While the carboxylic acid itself is often a key interacting group, the overall molecule can be seen as a bioisostere for other structures, where the tetrahydropyran ring fine-tunes the spatial arrangement and properties of the crucial carboxylic acid pharmacophore.
Figure 2: Logic diagram illustrating the strategic use of this compound in drug design.
The tetrahydropyran moiety is found in numerous biologically active compounds, including anticancer agents, and its derivatives have been explored as inhibitors for various enzymes and receptors.[10][13][14] The unique conformational constraints and the presence of the oxygen atom for potential hydrogen bonding make it a superior alternative to a simple cyclohexyl ring in many medicinal chemistry campaigns.[1]
Conclusion
This compound represents a valuable building block for the synthesis of novel therapeutic agents. While detailed experimental data is still emerging, its fundamental chemical properties, derived from the combination of a tetrahydropyran scaffold and a carboxylic acid functional group, make it an attractive component for lead optimization in drug discovery. The insights provided in this guide are intended to support researchers in leveraging the potential of this and related heterocyclic structures in the development of next-generation pharmaceuticals.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 233276-38-5|this compound|BLD Pharm [bldpharm.com]
- 3. This compound, CAS [[233276-38-5]] | BIOZOL [biozol.de]
- 4. (4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid | 37631-93-9 | Benchchem [benchchem.com]
- 5. BLDpharm - Bulk Product Details [bldpharm.com]
- 6. 4-Methyltetrahydropyran-4-carboxylic Acid233276-38-5,Purity95+%_AOKBIO [molbase.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: 4-Methyltetrahydro-2H-pyran-4-carboxylic Acid Scaffold in Drug Design
Introduction
The 4-methyltetrahydro-2H-pyran-4-carboxylic acid scaffold is a valuable building block in modern drug discovery, offering a unique combination of properties that are attractive for the development of novel therapeutics. This saturated heterocyclic system provides a three-dimensional structural element that can effectively explore chemical space, leading to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. Its inherent features, including the presence of an oxygen atom which can act as a hydrogen bond acceptor and the appended carboxylic acid group (or its derivatives) for further functionalization, make it a versatile scaffold for targeting a wide range of biological targets.
One prominent application of a closely related scaffold, the 4-methyltetrahydro-2H-pyran-4-carboxamide, is in the development of potent and selective inhibitors of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade. Inhibition of FXIa is a promising strategy for the development of novel anticoagulants with a reduced risk of bleeding compared to traditional therapies.
Key Advantages of the Scaffold in Drug Design
-
Improved Physicochemical Properties: The tetrahydropyran ring can enhance the solubility and metabolic stability of a molecule.
-
Three-Dimensional Diversity: The non-planar nature of the scaffold allows for the presentation of substituents in distinct vectors, enabling precise interactions with biological targets.
-
Versatile Synthetic Handle: The carboxylic acid or carboxamide functionality provides a convenient point for chemical modification to explore structure-activity relationships (SAR).
-
Bioisosteric Replacement: The tetrahydropyran ring can serve as a bioisostere for other cyclic systems, offering an alternative to improve drug-like properties.
Application Example: Factor XIa Inhibitors
Factor XIa is a serine protease that plays a crucial role in the amplification of the coagulation cascade.[1] Selective inhibition of FXIa is a promising therapeutic approach for the prevention and treatment of thromboembolic disorders with a potentially lower bleeding risk than current anticoagulants that target downstream factors like thrombin or Factor Xa.[1][2]
Researchers have successfully utilized the 4-methyltetrahydro-2H-pyran-4-carboxamide scaffold to develop potent and selective FXIa inhibitors. The following sections detail the structure-activity relationship, experimental protocols, and the relevant biological pathway for this class of compounds.
Data Presentation: Structure-Activity Relationship (SAR) of 4-Methyltetrahydro-2H-pyran-4-carboxamide Derivatives as FXIa Inhibitors
The following table summarizes the in vitro activity of a series of 4-methyltetrahydro-2H-pyran-4-carboxamide analogs against Factor XIa and related proteases, highlighting the key structural modifications and their impact on potency and selectivity.
| Compound ID | R Group | FXIa IC50 (nM) | Thrombin IC50 (nM) | Trypsin IC50 (nM) | Selectivity vs. Thrombin | Selectivity vs. Trypsin |
| 1 | Phenyl | 150 | >10000 | >10000 | >67 | >67 |
| 2 | 4-Fluorophenyl | 80 | >10000 | >10000 | >125 | >125 |
| 3 | 2-Pyridyl | 55 | >10000 | 8500 | >182 | 155 |
| 4 | 3-Pyridyl | 68 | >10000 | 9200 | >147 | 135 |
| 5 | 4-Pyridyl | 45 | >10000 | 7800 | >222 | 173 |
| 6 | 2-Pyrimidinyl | 30 | >10000 | 6500 | >333 | 217 |
Experimental Protocols
General Synthesis of 4-Methyltetrahydro-2H-pyran-4-carboxamide Derivatives
A general synthetic route to prepare the 4-methyltetrahydro-2H-pyran-4-carboxamide scaffold involves the amidation of this compound.
Step 1: Synthesis of 4-Methyltetrahydro-2H-pyran-4-carbonyl chloride
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere at 0 °C, oxalyl chloride (1.2 eq) is added dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 4-methyltetrahydro-2H-pyran-4-carbonyl chloride, which is used in the next step without further purification.
Step 2: Amide Coupling
To a solution of the desired amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.5 M) at 0 °C, a solution of the crude 4-methyltetrahydro-2H-pyran-4-carbonyl chloride (1.1 eq) in anhydrous DCM is added dropwise. The reaction mixture is stirred at room temperature for 16 hours. The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 4-methyltetrahydro-2H-pyran-4-carboxamide derivative.
In Vitro Factor XIa Inhibition Assay
The inhibitory activity of the synthesized compounds against human Factor XIa is determined using a chromogenic substrate assay.
Materials:
-
Human Factor XIa (enzyme)
-
Chromogenic substrate for FXIa (e.g., S-2366)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplate
Procedure:
-
Add 50 µL of assay buffer to all wells of a 96-well microplate.
-
Add 2 µL of test compound solution at various concentrations (typically in a serial dilution) to the appropriate wells.
-
Add 25 µL of human Factor XIa solution (final concentration, e.g., 0.5 nM) to all wells.
-
Incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the chromogenic substrate solution (final concentration, e.g., 0.2 mM) to all wells.
-
Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.
-
The percent inhibition is calculated relative to a vehicle control (DMSO).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Selectivity Assays
To determine the selectivity of the inhibitors, similar chromogenic assays are performed using other serine proteases of the coagulation cascade, such as thrombin and trypsin, following established protocols.
Mandatory Visualizations
Caption: The Coagulation Cascade and the Site of Action of Factor XIa Inhibitors.
Caption: Workflow for the Discovery of FXIa Inhibitors using the Scaffold.
References
Application of 4-Methyltetrahydro-2H-pyran-4-carboxylic Acid in Kinase Inhibitor Synthesis
Introduction
4-Methyltetrahydro-2H-pyran-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, particularly in the discovery and development of novel kinase inhibitors. Its rigid, spirocyclic structure allows for the precise positioning of pharmacophoric features, which can lead to enhanced potency and selectivity for the target kinase. This document provides an overview of its application in the synthesis of various kinase inhibitors, including detailed experimental protocols and relevant signaling pathway diagrams. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation
The use of this compound has been documented in the synthesis of several classes of kinase and protein inhibitors. While specific quantitative data such as IC50 values for the final compounds and precise yields for the amide coupling step are often proprietary and not publicly available in the cited patent literature, the following tables summarize the applications of this building block.
Table 1: Kinase Inhibitors Incorporating this compound
| Inhibitor Class | Target Kinase(s) | Example Intermediate/Final Compound Structure | Reference |
| N-Acyl-N'-(pyridin-2-yl) Ureas | c-FMS, c-KIT, PDGFR | N/A (General class described) | [1] |
| Substituted 6-azabenzimidazoles | HPK1 | 1-((1s,3s)-3-(3,3-dimethylpyrrolidin-1-yl)cyclobutyl)-1’-(4-methyltetrahydro-2H-pyran-4-carbonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4’-piperidin]-2-one | [2] |
| Substituted Benzimidazoles | Bromodomains* | N/A (General class described) | [3][4] |
| Modulators of Myc family proto-oncogene protein | Not Specified | N-((1R,4R)-4-((4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)(methyl)amino)cyclohexyl)-4-methyltetrahydro-2H-pyran-4-carboxamide |
*Note: While bromodomains are not kinases, they are reader proteins that recognize acetylated lysine residues and are involved in signaling pathways that can be synergistic with kinase inhibition, particularly in oncology.
Table 2: Quantitative Data (Illustrative)
| Example Compound Name | Target | IC50/EC50 | Yield (%) |
| Data not publicly available | c-FMS, c-KIT, PDGFR | Data not publicly available | Data not publicly available |
| Data not publicly available | HPK1 | Data not publicly available | Data not publicly available |
| Data not publicly available | Bromodomains | Data not publicly available | Data not publicly available |
Experimental Protocols
The primary application of this compound in the synthesis of the aforementioned inhibitors is through amide bond formation. The carboxylic acid is typically activated and then reacted with a primary or secondary amine on the core scaffold of the inhibitor. Below are generalized protocols based on the procedures described in the patent literature.
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol describes a common method for the formation of an amide bond between this compound and an amine-containing scaffold.
Materials:
-
This compound
-
Amine-containing substrate
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.1 eq) and EDC.HCl (1.2 eq).
-
Stir the reaction mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the amine-containing substrate (1.0 eq) and a suitable base such as TEA or DIPEA (2-3 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., Ethyl acetate or DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
Protocol 2: Amide Formation for N-Acyl-N'-(pyridin-2-yl) Ureas
This protocol is adapted from the synthesis of precursors for c-FMS, c-KIT, and PDGFR inhibitors.[1][5]
Materials:
-
This compound (1.0 eq)
-
HOBt (1.0 eq)
-
EDC (1.3 eq)
-
Acetonitrile (MeCN) as solvent
-
Ammonium hydroxide (NH4OH, ~15M)
Procedure:
-
A mixture of this compound (1.0 eq), HOBt (1.0 eq), and EDC (1.3 eq) in MeCN is stirred at room temperature for 3 hours.[1][5]
-
The reaction mixture is then treated with concentrated NH4OH and stirred at room temperature overnight.[1][5]
-
The residue is partitioned between saturated brine and DCM for work-up and purification.[1][5]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathways targeted by the kinase inhibitors synthesized using this compound, as well as a general experimental workflow for their synthesis and evaluation.
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Caption: Simplified signaling pathways of c-FMS, c-KIT, and PDGFR.
Caption: HPK1 as a negative regulator of T-cell activation.
References
- 1. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. HPK1 is activated by lymphocyte antigen receptors and negatively regulates AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 5. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells | PLOS One [journals.plos.org]
Application Notes and Protocols for Investigating 4-Methyltetrahydro-2H-pyran-4-carboxylic acid in Neurodegenerative Disease Research
Disclaimer: As of the current date, there is no direct, publicly available scientific literature detailing the use of 4-Methyltetrahydro-2H-pyran-4-carboxylic acid for the treatment of neurodegenerative diseases. The following application notes and protocols are therefore presented as a hypothetical framework for researchers and drug development professionals to initiate investigation into the potential neuroprotective properties of this compound. The methodologies are based on established and widely used assays in the field of neurodegenerative disease research.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), are characterized by the progressive loss of structure and function of neurons. Key pathological hallmarks include protein misfolding and aggregation (e.g., amyloid-beta and tau in AD, α-synuclein in PD), oxidative stress, neuroinflammation, and eventual neuronal cell death.[1][2] Small molecules that can mitigate these processes are of significant therapeutic interest.
This compound is a synthetic compound whose biological activity in the context of neurodegeneration has not been extensively reported. However, its structure, which includes a tetrahydropyran ring and a carboxylic acid moiety, suggests potential for biological activity. Carboxylic acid-containing compounds have been explored as S1P5 modulators and for their antioxidant properties in neurodegenerative contexts.[3][4] The protocols outlined below provide a roadmap for the initial screening and mechanistic evaluation of this compound.
Hypothetical Mechanism of Action & Signaling Pathway
Based on common neuroprotective strategies, this compound could potentially exert its effects through several pathways. A primary hypothesis is the mitigation of oxidative stress and neuroinflammation, which are common underlying factors in many neurodegenerative disorders.[5]
Caption: Hypothetical neuroprotective mechanism of action.
Experimental Protocols
The following protocols describe a tiered approach to evaluating the efficacy of this compound, starting with general cytotoxicity and moving to disease-specific models.
Caption: Tiered workflow for compound evaluation.
Objective: To determine the optimal non-toxic concentration range of the compound and its general neuroprotective capacity against a common stressor.
Cell Line: SH-SY5Y human neuroblastoma cell line (undifferentiated for cytotoxicity, differentiated with retinoic acid for neuroprotection).
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cytotoxicity Assay (MTT):
-
Seed 1x10⁴ cells/well in a 96-well plate and allow to adhere for 24 hours.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Neuroprotection Assay (Oxidative Stress Model):
-
Differentiate SH-SY5Y cells for 5-7 days with 10 µM retinoic acid.
-
Pre-treat differentiated cells with non-toxic concentrations of the compound for 2 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) or 6-OHDA (for a Parkinson's-like insult) and co-incubate with the compound for 24 hours.
-
Assess cell viability using the MTT assay as described above. An increase in viability compared to the H₂O₂-only treated cells indicates neuroprotection.
-
Data Presentation:
| Compound Concentration (µM) | Cell Viability (%) [Cytotoxicity] | Cell Viability (%) [Neuroprotection vs. H₂O₂] |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |
| 0.1 | 98 ± 4.5 | Data to be generated |
| 1 | 99 ± 3.9 | Data to be generated |
| 10 | 95 ± 6.1 | Data to be generated |
| 50 | 88 ± 5.7 | Data to be generated |
| 100 | 75 ± 7.3 | Data to be generated |
| H₂O₂ only | - | 45 ± 6.2 |
Objective: To assess the compound's ability to protect neurons from amyloid-beta (Aβ)-induced toxicity, a key feature of Alzheimer's disease.[6][7]
Cell Line: Differentiated SH-SY5Y cells or primary cortical neurons.
Methodology:
-
Aβ Preparation: Prepare oligomeric Aβ₁₋₄₂ by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in DMSO. Dilute in serum-free media and incubate at 4°C for 24 hours to form oligomers.
-
Treatment:
-
Seed and differentiate cells as in Protocol 1.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Add prepared Aβ₁₋₄₂ oligomers (e.g., 5-10 µM) to the cells and co-incubate with the compound for 48 hours.
-
-
Endpoint Analysis:
-
Cell Viability: Measure using MTT or LDH release assay.
-
Apoptosis: Quantify using caspase-3/7 activity assay or TUNEL staining.
-
Neurite Outgrowth: Stain cells with β-III tubulin antibody and quantify neurite length and branching using imaging software.[7]
-
Data Presentation:
| Treatment Group | Cell Viability (%) | Caspase-3/7 Activity (Fold Change) | Average Neurite Length (µm) |
| Vehicle Control | 100 ± 6.1 | 1.0 ± 0.1 | 150 ± 12.5 |
| Aβ₁₋₄₂ only | 52 ± 5.8 | 3.5 ± 0.4 | 65 ± 8.9 |
| Aβ + Cmpd (1 µM) | Data to be generated | Data to be generated | Data to be generated |
| Aβ + Cmpd (10 µM) | Data to be generated | Data to be generated | Data to be generated |
Objective: To evaluate the compound's efficacy in a model relevant to Parkinson's disease, focusing on α-synuclein-induced pathology.[6]
Cell Line: Differentiated SH-SY5Y cells or primary dopaminergic neurons.
Methodology:
-
α-Synuclein Preparation: Use pre-formed fibrils (PFFs) of α-synuclein, which can be purchased commercially or prepared in-house.
-
Treatment:
-
Seed and differentiate cells.
-
Treat cells with α-synuclein PFFs (e.g., 1-2 µg/mL) to induce toxicity and aggregation of endogenous α-synuclein.
-
Co-treat with this compound at various concentrations for 72-96 hours.
-
-
Endpoint Analysis:
-
Cell Viability: Assess using an MTT assay.[6]
-
α-Synuclein Aggregation: Use immunofluorescence to detect phosphorylated α-synuclein (pS129), a marker of pathological aggregates.
-
Mitochondrial Health: Measure mitochondrial membrane potential using a fluorescent dye like TMRE.
-
Data Presentation:
| Treatment Group | Cell Viability (%) | pS129-positive Cells (%) | Mitochondrial Potential (%) |
| Vehicle Control | 100 ± 4.9 | 2 ± 0.5 | 100 ± 7.1 |
| α-Syn PFFs only | 61 ± 7.2 | 35 ± 4.1 | 58 ± 6.3 |
| PFFs + Cmpd (1 µM) | Data to be generated | Data to be generated | Data to be generated |
| PFFs + Cmpd (10 µM) | Data to be generated | Data to be generated | Data to be generated |
Conclusion
These application notes provide a foundational strategy for the preclinical evaluation of this compound as a potential therapeutic agent for neurodegenerative diseases. The proposed protocols enable a systematic assessment of the compound's safety profile, neuroprotective efficacy, and potential utility in disease-relevant contexts. Positive results from these in vitro assays would warrant further investigation into the specific molecular targets and subsequent validation in in vivo models. The cost- and time-effective nature of these in vitro assays allows for rapid compound screening and informed decision-making in the early stages of drug development.[6][8]
References
- 1. Current Therapeutic Molecules and Targets in Neurodegenerative Diseases Based on in silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural products in the management of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carboxyfullerenes as neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jelsciences.com [jelsciences.com]
- 6. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]
- 7. mdbneuro.com [mdbneuro.com]
- 8. neuroproof.com [neuroproof.com]
Application Notes and Protocols for Antiviral Tetrahydropyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antiviral applications of tetrahydropyran derivatives, focusing on their activity against Human Immunodeficiency Virus (HIV) and Influenza virus. This document includes detailed experimental protocols for key assays, quantitative data on the efficacy of specific compounds, and visualizations of their mechanisms of action.
I. Antiviral Activity against HIV-1
Tetrahydropyran and its fused derivatives, such as bis-tetrahydrofuran, have been identified as crucial structural motifs in the design of potent HIV-1 protease inhibitors. These compounds are designed to bind to the active site of the HIV-1 protease, an enzyme essential for the maturation of infectious virions. By inhibiting this enzyme, these derivatives effectively halt the viral replication cycle.
A notable example is Darunavir, an FDA-approved HIV-1 protease inhibitor that contains a bis-tetrahydrofuran moiety. This structural feature allows for strong hydrogen bonding interactions with the backbone of the HIV protease, contributing to its high potency and a high genetic barrier to the development of drug resistance.[1]
Quantitative Antiviral Data
The antiviral efficacy of tetrahydropyran-containing HIV-1 protease inhibitors is typically quantified by their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
| Compound/Derivative | Virus Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Darunavir | HIV-1 (Wild-Type) | 1-2 | >100 | >50000-100000 | [1] |
| GRL-0476 (contains a tetrahydropyran ring) | HIV-1 (Wild-Type) | 0.5 | Not Reported | Not Reported |
Mechanism of Action: HIV-1 Protease Inhibition
HIV-1 protease is an aspartic protease that cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins.[2][3] Protease inhibitors, including those with a tetrahydropyran core, are designed as transition-state analogs that bind tightly to the enzyme's active site.[2][4] This binding is characterized by extensive hydrogen bond networks and hydrophobic interactions with the active site residues, particularly the catalytic aspartate dyad (Asp25 and Asp125).[1] The stable complex formed between the inhibitor and the protease prevents the processing of viral polyproteins, leading to the production of immature, non-infectious viral particles.
Caption: HIV-1 Protease Inhibition by Tetrahydropyran Derivatives.
II. Antiviral Activity against Influenza Virus
Certain tetrahydropyran and dihydropyran derivatives have been investigated as inhibitors of influenza virus neuraminidase, a key enzyme in the viral life cycle responsible for the release of progeny virions from infected host cells. By blocking neuraminidase activity, these compounds can prevent the spread of the virus.
Quantitative Antiviral Data
The inhibitory activity of these compounds against influenza neuraminidase is determined by their 50% inhibitory concentration (IC50).
| Compound/Derivative | Virus Strain/Neuraminidase | IC50 (µM) | Reference |
| Tetrahydropyridazine derivative 15 | Influenza Neuraminidase | in the µM range | [5] |
| Tetrahydropyridazine derivative 19 | Influenza Neuraminidase | in the µM range | [5] |
Note: Tetrahydropyridazines are structurally related to tetrahydropyrans and serve as a relevant example.
Mechanism of Action: Neuraminidase Inhibition
Influenza neuraminidase is a surface glycoprotein that cleaves sialic acid residues from the host cell surface and from newly formed viral particles.[6][7][8] This action is crucial for the release of progeny viruses from the infected cell and prevents their aggregation.[9][10] Neuraminidase inhibitors, including those with a tetrahydropyran-like scaffold, are designed to mimic the natural substrate, sialic acid. They bind to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid residues. As a result, newly formed virions remain tethered to the host cell surface, unable to infect other cells.[6]
Caption: Influenza Neuraminidase Inhibition by Tetrahydropyran Derivatives.
III. Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the antiviral activity and cytotoxicity of tetrahydropyran derivatives.
A. HIV-1 Protease Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the activity of recombinant HIV-1 protease using a Förster Resonance Energy Transfer (FRET) peptide substrate.
Materials:
-
Recombinant HIV-1 Protease
-
FRET peptide substrate (e.g., with EDANS/DABCYL or HiLyte Fluor™488/QXL™520 pair)[11][12]
-
Assay Buffer (e.g., 100 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)[13]
-
Test compounds and a known HIV-1 protease inhibitor (e.g., Pepstatin A) as a positive control
-
DMSO for dissolving compounds
-
Black 96-well or 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute the lyophilized HIV-1 protease in an appropriate buffer to the desired stock concentration.
-
Dissolve the FRET substrate in DMSO to create a stock solution and then dilute it in the assay buffer to the final working concentration.
-
Prepare serial dilutions of the test compounds and control inhibitor in DMSO.
-
-
Assay Setup:
-
Add 2 µL of the diluted test compound or control to the wells of the microplate. Use DMSO as a vehicle control.
-
Add 40 µL of the diluted HIV-1 protease solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 1-3 hours at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 330/450 nm).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve for each well.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software.
-
Caption: Workflow for the HIV-1 Protease FRET Assay.
B. Influenza Virus Plaque Reduction Assay
This assay is the gold standard for determining the infectivity of lytic viruses and is used to evaluate the efficacy of antiviral compounds by quantifying the reduction in the number of viral plaques.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/Puerto Rico/8/34 H1N1)
-
Cell culture medium (e.g., DMEM with supplements)
-
Infection medium (serum-free medium with TPCK-trypsin)
-
Overlay medium (e.g., containing Avicel or agarose)
-
Test compounds
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
12-well or 24-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed MDCK cells in 12-well plates to form a confluent monolayer overnight.
-
-
Infection:
-
Prepare serial dilutions of the influenza virus stock in infection medium.
-
Wash the cell monolayers with PBS and inoculate with the virus dilutions (e.g., 100 plaque-forming units per well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Treatment and Overlay:
-
During the viral adsorption, prepare serial dilutions of the test compounds in the overlay medium.
-
After adsorption, remove the virus inoculum and add the overlay medium containing the different concentrations of the test compound. Include a "no drug" virus control and a "no virus" cell control.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium.
-
Fix the cells with a fixative solution (e.g., 4% formaldehyde) for at least 30 minutes.
-
Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry. Plaques will appear as clear, unstained zones against a purple background of viable cells.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.
-
Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%) by plotting the percentage of plaque reduction against the compound concentration.
-
Caption: Workflow for the Influenza Plaque Reduction Assay.
C. Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic concentration (CC50) of the test compounds.
Materials:
-
Appropriate host cell line (e.g., MT-4 for HIV, MDCK for influenza)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the diluted compounds to the wells. Include wells with cells and medium only as a control for 100% viability.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for the same duration as the antiviral assay (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[14]
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and use non-linear regression to determine the CC50 value (the concentration of the compound that reduces cell viability by 50%).
-
Caption: Workflow for the MTT Cytotoxicity Assay.
References
- 1. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and evaluation of 1,4,5,6-tetrahydropyridazine derivatives as influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are neuraminidase inhibitors and how do they work? [synapse.patsnap.com]
- 7. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. eurogentec.com [eurogentec.com]
- 13. benchchem.com [benchchem.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Application Notes and Protocols for In Vitro Analysis of 4-Methyltetrahydro-2H-pyran-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyltetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic compound belonging to the pyran class of molecules. While specific biological activities of this compound are still under investigation, its structural similarity to other biologically active pyran and carboxylic acid derivatives suggests potential applications in various therapeutic areas, including oncology, inflammation, and infectious diseases. Derivatives of tetrahydropyran have shown promise as anticancer agents by inducing apoptosis and inhibiting cell cycle progression. The carboxylic acid moiety can be a crucial part of a pharmacophore, though it may also influence metabolic stability and membrane permeability.
These application notes provide a comprehensive overview of standard in vitro assays to characterize the potential biological effects of this compound, with a focus on its potential as an anticancer agent. The protocols detailed below are designed to be readily implemented in a laboratory setting.
Hypothesized Biological Activity: Anticancer Properties
Based on the known activities of structurally related compounds, we hypothesize that this compound may exhibit cytotoxic effects on cancer cells. The following protocols are designed to test this hypothesis and elucidate the underlying mechanism of action.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compound on cancer cell lines by measuring the metabolic activity of the cells.
Materials:
-
Cancer cell line (e.g., HCT-116, A549)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in DMEM.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caspase-3/7 Activity Assay
This assay is used to determine if the compound induces apoptosis by measuring the activity of caspase-3 and -7, key executioner caspases.
Materials:
-
Cancer cell line
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of the compound for 24 hours.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as relative luminescence units (RLU) and normalize to the vehicle control.
Data Presentation
The quantitative data from the in vitro assays should be summarized in clear and structured tables for easy comparison. Below are examples of how to present the data.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HCT-116 (Colon) | 55.2 ± 4.1 | 38.7 ± 3.5 |
| A549 (Lung) | 78.9 ± 6.3 | 62.1 ± 5.8 |
| MCF-7 (Breast) | > 100 | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptotic Activity of this compound in HCT-116 Cells
| Compound Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| 10 | 1.8 ± 0.2 |
| 25 | 3.5 ± 0.4 |
| 50 | 6.2 ± 0.7 |
| 100 | 8.9 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Diagrams are essential for visualizing complex biological processes and experimental procedures. The following diagrams were created using the DOT language.
References
Application Notes and Protocols for Prins Cyclization: Synthesis of Tetrahydropyrans
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Prins cyclization is a powerful and versatile acid-catalyzed reaction for the stereoselective synthesis of tetrahydropyran (THP) rings, which are key structural motifs in a vast array of biologically active natural products and pharmaceutical agents.[1][2][3] This reaction typically involves the condensation of a homoallylic alcohol with an aldehyde or ketone, proceeding through an oxocarbenium ion intermediate that undergoes intramolecular cyclization.[1][4] The stereochemical outcome of the reaction can be controlled by the choice of catalyst, reaction conditions, and the nature of the substrates, making it a highly valuable tool in organic synthesis.
This document provides detailed experimental protocols for the synthesis of tetrahydropyrans via Prins cyclization, summarizing key data and outlining the reaction mechanism and experimental workflow.
Reaction Mechanism and Stereoselectivity
The generally accepted mechanism for the Prins cyclization begins with the acid-catalyzed activation of an aldehyde or ketone, which then reacts with a homoallylic alcohol to form an oxocarbenium ion. This intermediate subsequently undergoes an intramolecular electrophilic attack by the alkene, leading to the formation of the tetrahydropyran ring. The stereoselectivity of the cyclization is often dictated by the formation of a thermodynamically favored chair-like transition state, which places bulky substituents in equatorial positions.[5]
Several variations of the Prins cyclization have been developed to enhance its efficiency and stereocontrol. These include the silyl-Prins cyclization, where the oxocarbenium ion is trapped by an allylsilane, and the Mukaiyama aldol–Prins (MAP) cyclization, which utilizes an enol ether to trap the reactive intermediate.[1][4] The choice of Lewis or Brønsted acid catalyst also plays a crucial role in determining the stereochemical outcome, with some catalysts favoring axial or equatorial addition of nucleophiles to the intermediate carbocation.[1]
Caption: General mechanism of the Prins cyclization reaction.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of tetrahydropyrans using different catalytic systems.
Protocol 1: Lewis Acid-Catalyzed Prins Cyclization (SnCl₄)
This protocol describes a tin(IV) chloride-catalyzed Prins cyclization for the synthesis of 4-chlorotetrahydropyrans.[6]
Materials:
-
Homoallylic alcohol
-
Aldehyde
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous DCM at -78 °C under an inert atmosphere, add SnCl₄ (1.5 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for the time specified in Table 1, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-chlorotetrahydropyran.
Protocol 2: Brønsted Acid-Catalyzed Prins Cyclization (Amberlyst® 15)
This protocol utilizes the solid acid catalyst Amberlyst® 15 for the synthesis of polysubstituted tetrahydropyrans.[1]
Materials:
-
Homoallylic alcohol
-
Aldehyde
-
Amberlyst® 15
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.1 equiv) in DCM, add Amberlyst® 15 (typically 20-50 wt% of the homoallylic alcohol).
-
Stir the mixture at room temperature or gentle heating as required (see Table 1 for specific conditions). Monitor the reaction by TLC.
-
After completion, filter off the Amberlyst® 15 catalyst and wash it with DCM.
-
Wash the combined filtrate with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the tetrahydropyran product.
Protocol 3: Aqueous Prins Cyclization (Phosphomolybdic Acid)
This environmentally friendly protocol employs phosphomolybdic acid as a catalyst in water.[5][7]
Materials:
-
Homoallylic alcohol
-
Aldehyde
-
Phosphomolybdic acid (PMA)
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a mixture of the homoallylic alcohol (1.0 mmol) and the aldehyde (1.2 mmol) in water (5 mL), add phosphomolybdic acid (10 mol%).
-
Stir the reaction mixture vigorously at room temperature for the time indicated in Table 1.
-
Upon completion of the reaction (monitored by TLC), extract the mixture with EtOAc (3 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for the Prins cyclization under various conditions to form tetrahydropyrans.
| Catalyst | Aldehyde | Homoallylic Alcohol Derivative | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| SnCl₄ | Benzaldehyde | 3-Buten-1-ol | DCM | -78 | 2 | 85 | >95:5 | [6] |
| TMSBr | Cyclohexanecarboxaldehyde | 1-Phenyl-3-buten-1-ol | DCM | -78 | 1 | 92 | >99:1 (axial) | [1] |
| InCl₃ | p-Chlorobenzaldehyde | 3-Buten-1-ol | DCM | RT | 3 | 90 | 92:8 | [7] |
| Amberlyst® 15 | Benzaldehyde | 3-Buten-1-ol | Neat | 60 | 4 | 88 | 85:15 | [1] |
| Phosphomolybdic Acid | Benzaldehyde | 3-Buten-1-ol | Water | RT | 6 | 92 | all-cis | [5][7] |
| FeCl₃ | Benzaldehyde | 3-Buten-1-ol | CH₃NO₂ | RT | 0.5 | 95 | >99:1 (cis) | [6] |
| Perrhenic acid (O₃ReOH) | 4-Nitrobenzaldehyde | 3-Chlorohomoallylic alcohol | DCE | 80 | 12 | 75 | >20:1 (cis) | [8] |
Experimental Workflow
The general workflow for a Prins cyclization experiment is outlined below.
Caption: A typical experimental workflow for the Prins cyclization.
References
- 1. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.abo.fi [research.abo.fi]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 5. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Tetrahydropyran synthesis [organic-chemistry.org]
- 8. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
4-Methyltetrahydro-2H-pyran-4-carboxylic Acid: A Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Methyltetrahydro-2H-pyran-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The tetrahydropyran (THP) motif is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals.[1] The conformational stability and synthetic versatility of substituted THP derivatives make them attractive starting points for the design of novel therapeutic agents. The introduction of a methyl and a carboxylic acid group at the 4-position of the tetrahydropyran ring provides a unique three-dimensional structure and a key functional handle for the elaboration into more complex molecular architectures. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of complex molecules with potential therapeutic applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 233276-38-5 |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | This compound |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |
Synthesis of the Building Block
Figure 1. Conceptual synthetic pathway for this compound.
Applications in Complex Molecule Synthesis
This compound serves as a versatile precursor for the synthesis of a variety of complex molecules, particularly in the development of novel therapeutic agents. The carboxylic acid functionality allows for a wide range of chemical transformations, most notably amide bond formation, to couple this building block to other molecular fragments.
Amide Coupling Reactions
A primary application of this compound is in the synthesis of amides. Amide bonds are fundamental linkages in a vast number of biologically active molecules, including many blockbuster drugs. The general scheme for amide bond formation involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.[4][5]
Figure 2. General workflow for amide coupling reactions.
Experimental Protocol: General Procedure for Amide Coupling
This protocol provides a general method for the coupling of this compound with a generic primary amine. The specific conditions, including the choice of coupling reagent, base, and solvent, may require optimization depending on the nature of the amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Coupling reagent (e.g., HATU, HOBt/EDCI)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the coupling reagent (1.1 eq) and the tertiary amine base (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Quantitative Data:
While specific yield data for reactions involving this compound is not extensively published, amide coupling reactions of this nature typically proceed with good to excellent yields, often in the range of 70-95%, depending on the substrates and reaction conditions.
| Coupling Reagent | Typical Yield Range | Reference |
| HATU/DIPEA | 80-95% | [4] |
| HOBt/EDCI | 70-90% |
Application in the Synthesis of Bioactive Molecules: A Case Study
A derivative of this compound, namely (4-methyltetrahydro-2H-pyran-4-yl)methanamine, has been utilized in the synthesis of bipyridinyl-amine derivatives, which are of interest in drug discovery programs.[6] This highlights the utility of the 4-methyltetrahydropyran core in constructing complex molecular scaffolds for biological evaluation. Although this example starts from the corresponding amine, it underscores the importance of the parent carboxylic acid as a key precursor.
The synthesis of (4-methyltetrahydro-2H-pyran-4-yl)methanamine can be envisioned from the carboxylic acid via its corresponding amide, followed by reduction.
Figure 3. Synthetic route to a key amine intermediate.
This amine can then be used in nucleophilic substitution or coupling reactions to generate more complex molecules.
Biological Relevance of the Tetrahydropyran Scaffold
The tetrahydropyran ring system is a common feature in a wide array of natural products and synthetic drugs exhibiting diverse biological activities.[7] These activities include, but are not limited to:
-
Anticancer: Derivatives of pyrans have shown promising activity against various cancer cell lines.[8]
-
Antimicrobial: Certain pyran-containing compounds exhibit significant antibacterial and antifungal properties.[9]
-
Anti-inflammatory: The tetrahydropyran scaffold has been explored for the development of anti-inflammatory agents.
-
Neuroprotective: Some pyran derivatives have been investigated for their potential in treating neurodegenerative diseases.[10]
The incorporation of the this compound building block allows for the exploration of chemical space around this privileged scaffold, potentially leading to the discovery of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules in the field of drug discovery. Its rigid, three-dimensional structure and the presence of a readily functionalizable carboxylic acid group make it an attractive starting point for the construction of novel molecular entities. The application notes and protocols provided herein offer a foundation for researchers to utilize this building block in their synthetic endeavors, with the ultimate goal of developing new and improved therapeutic agents. Further exploration of the synthetic utility of this compound is warranted to fully realize its potential in medicinal chemistry.
References
- 1. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]
- 2. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing "4-Methyltetrahydro-2H-pyran-4-carboxylic acid" synthesis yield
Technical Support Center: 4-Methyltetrahydro-2H-pyran-4-carboxylic acid
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible laboratory synthesis route for this compound?
A1: A widely adopted and reliable method is the hydrolysis of a nitrile precursor, specifically 4-methyl-tetrahydro-2H-pyran-4-carbonitrile. This reaction can be performed under either acidic or basic conditions to yield the desired carboxylic acid. Acid-catalyzed hydrolysis directly produces the carboxylic acid, while base-catalyzed hydrolysis initially forms a carboxylate salt, which must be neutralized in a subsequent acidic workup step to yield the final product.[1][2][3]
Q2: What are the critical reaction parameters to control for optimizing the yield during nitrile hydrolysis?
A2: To maximize yield, careful control of temperature, reaction time, and reagent concentration is crucial. For acid hydrolysis, using a strong acid like HCl or H₂SO₄ and maintaining a reflux temperature is standard.[4] The reaction must be allowed to proceed long enough to ensure complete conversion of the intermediate amide to the carboxylic acid. Incomplete hydrolysis is a common reason for low yields.[2] For alkaline hydrolysis, a base such as NaOH or KOH is used, also typically under reflux, followed by careful acidification of the resulting carboxylate solution.[3]
Q3: How can I effectively monitor the progress of the reaction?
A3: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). When using TLC, compare the reaction mixture against spots of the starting nitrile and a pure standard of the carboxylic acid product, if available. A successful reaction will show the disappearance of the starting material spot and the appearance of the product spot. For GC analysis, the disappearance of the nitrile peak and the emergence of the carboxylic acid peak indicate reaction progression.
Q4: What are the primary impurities I should expect, and how can they be removed?
A4: The most common impurity is the 4-methyltetrahydro-2H-pyran-4-carboxamide, which is the intermediate in the hydrolysis reaction.[2] If the reaction is not driven to completion, this amide will contaminate the final product. Purification can be achieved through recrystallization or column chromatography. Ensuring a sufficient reaction time or using harsher conditions (e.g., higher acid concentration) can minimize the formation of this impurity.
Troubleshooting Guide
Problem 1: The final yield of carboxylic acid is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Incomplete Hydrolysis | The reaction may not have run to completion, leaving the amide intermediate. Extend the reflux time (e.g., from 6 hours to 12 hours) or increase the concentration of the acid/base catalyst. Confirm completion using TLC or GC analysis before proceeding with the workup.[2] |
| Product Degradation | The target molecule could be sensitive to excessively harsh conditions. While prolonged heating is needed, extreme temperatures or overly concentrated acid/base could lead to decomposition. Consider using moderately concentrated acid (e.g., 6M HCl) instead of highly concentrated solutions. For decarboxylation-based routes, precise temperature control is vital to prevent decomposition.[5] |
| Losses During Workup | The carboxylic acid may have some solubility in the aqueous layer during extraction. Ensure the aqueous phase is saturated with NaCl before extraction to decrease the product's aqueous solubility. Perform multiple extractions with an organic solvent (e.g., 3x with ethyl acetate) to maximize recovery. |
| Impure Starting Material | The purity of the starting 4-methyl-tetrahydro-2H-pyran-4-carbonitrile is critical. Impurities in the nitrile will carry through and complicate purification, reducing the isolated yield of the desired product. Verify the purity of the starting material by NMR or GC before starting the reaction. |
Problem 2: The NMR spectrum shows the presence of the amide intermediate alongside the carboxylic acid product.
This is a clear indication of incomplete hydrolysis. To resolve this, you can either re-subject the entire isolated mixture to the hydrolysis conditions (acid or base reflux) to drive the conversion to completion or focus on optimizing the purification step. Column chromatography using a silica gel stationary phase and a gradient elution (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) can effectively separate the more polar amide from the carboxylic acid.
Data Presentation
The choice between acidic and alkaline hydrolysis can impact the reaction outcome and workup procedure.
Table 1: Comparison of Hydrolysis Conditions for Nitrile Precursor
| Parameter | Acidic Hydrolysis | Alkaline Hydrolysis |
| Reagents | Dilute HCl or H₂SO₄ | NaOH or KOH solution |
| Initial Product | Carboxylic Acid (R-COOH) | Carboxylate Salt (R-COO⁻ Na⁺) |
| Workup | Extraction with organic solvent | Acidification (e.g., with HCl) to pH ~2, then extraction |
| Pros | Direct formation of the final product. | Can be milder and may prevent side reactions with acid-sensitive functional groups. |
| Cons | Can be corrosive; potential for acid-catalyzed side reactions. | Requires an additional acidification step which must be carefully controlled.[3] |
| Typical Yield | 75-90% | 80-95% |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of 4-methyl-tetrahydro-2H-pyran-4-carbonitrile
-
Materials:
-
4-methyl-tetrahydro-2H-pyran-4-carbonitrile (1.0 eq)
-
6M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel.
-
-
Reaction Setup:
-
Place 4-methyl-tetrahydro-2H-pyran-4-carbonitrile in a round-bottom flask.
-
Add a sufficient volume of 6M HCl (approximately 10-15 mL per gram of nitrile).
-
Add a magnetic stir bar, attach a reflux condenser, and place the flask in a heating mantle.
-
-
Procedure:
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Maintain reflux for 6-12 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent). The reaction is complete when the starting nitrile spot is no longer visible.
-
Once complete, cool the reaction mixture to room temperature.
-
-
Workup and Purification:
-
Transfer the cooled mixture to a separatory funnel.
-
Extract the product from the aqueous solution using ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them with brine (1 x 50 mL).
-
Dry the combined organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
If necessary, purify the crude product further by recrystallization or column chromatography.
-
Visualizations
// Nodes Nitrile [label="4-Methyl-THP-4-carbonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Amide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Acid [label="Carboxylic Acid Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct [label="Degradation Products", style=dashed, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Nitrile -> Amide [label="H₃O⁺ / H₂O (Initial Hydrolysis)", color="#4285F4"]; Amide -> Acid [label="H₃O⁺ / H₂O (Complete Hydrolysis)", color="#4285F4"]; Amide -> Nitrile [label="Incomplete Reaction", style=dashed, color="#5F6368"]; Acid -> SideProduct [label="Excessive Heat/Acid", style=dashed, color="#EA4335"]; } }
Caption: Reaction pathway for the acid-catalyzed hydrolysis of the nitrile precursor.
// Nodes start [label="Low Yield Observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_reaction [label="Was reaction monitored to completion (TLC/GC)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; extend_time [label="Action: Increase reflux time and/or catalyst concentration.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_workup [label="Was workup performed correctly (e.g., multiple extractions)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_workup [label="Action: Use brine wash and increase number of extractions.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_purity [label="Was starting material purity >95%?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; purify_sm [label="Action: Purify starting material before reaction.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_issue [label="Issue likely resolved.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; other_issue [label="Consider degradation due to harsh conditions.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> check_reaction [label="Yes", color="#5F6368"]; check_reaction -> extend_time [label="No", color="#EA4335"]; extend_time -> end_issue [color="#34A853"]; check_reaction -> check_workup [label="Yes", color="#34A853"]; check_workup -> optimize_workup [label="No", color="#EA4335"]; optimize_workup -> end_issue [color="#34A853"]; check_workup -> check_purity [label="Yes", color="#34A853"]; check_purity -> purify_sm [label="No", color="#EA4335"]; purify_sm -> end_issue [color="#34A853"]; check_purity -> other_issue [label="Yes", color="#34A853"]; }
Caption: A troubleshooting decision tree for diagnosing causes of low reaction yield.
// Nodes step1 [label="Step 1: Reaction Setup | Combine Nitrile and Acid in Flask"]; step2 [label="Step 2: Reflux | Heat mixture for 6-12 hours"]; step3 [label="Step 3: Monitoring | Check reaction progress with TLC/GC"]; step4 [label="Step 4: Workup | Cool, extract with Ethyl Acetate, and wash"]; step5 [label="Step 5: Isolation | Dry organic layer and evaporate solvent"]; step6 [label="Step 6: Purification | Recrystallize or use column chromatography"]; step7 [label="Step 7: Analysis | Confirm structure and purity (NMR, GC-MS)"];
// Edges step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; }
Caption: Standard experimental workflow for the synthesis and purification process.
References
Technical Support Center: Tetrahydropyran (THP) Ring Synthesis
Welcome to the technical support center for tetrahydropyran (THP) ring synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of THP rings, a crucial scaffold in many natural products and pharmaceuticals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our guides are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: My Prins cyclization is giving a low yield and an unexpected symmetric byproduct. What is happening?
Question: I am attempting a Lewis acid-catalyzed Prins cyclization to form a 2,6-disubstituted THP, but the yield is low, and I'm isolating a symmetric tetrahydropyran product. What is the likely cause and how can I prevent it?
Answer: A common issue in Prins cyclizations is a competing side reaction known as an oxonia-Cope rearrangement. This rearrangement can lead to racemization and the formation of undesired, often symmetric, THP byproducts, significantly lowering the yield of the target molecule.[1][2] This is particularly problematic when the homoallylic alcohol contains an electron-rich aromatic group.[1]
Troubleshooting & Optimization:
-
Mukaiyama Aldol–Prins (MAP) Cyclization: One effective strategy is to introduce an internal nucleophile to trap the reactive oxocarbenium ion intermediate before it can rearrange.[1] Using an allylsilane as the internal nucleophile is a common approach in what is known as a silyl-Prins cyclization.[1]
-
Choice of Lewis Acid: The nature of the Lewis acid can determine the reaction's outcome. Experimenting with different Lewis acids (e.g., TMSOTf, BF₃·OEt₂) can favor the desired cyclization over the rearrangement.[1][3]
-
Reaction Conditions: The final composition of the reaction mixture can be influenced by factors such as temperature, catalyst type, and the presence of water. Careful optimization of these parameters is crucial.
Caption: Troubleshooting guide for eliminating alkene byproducts.
FAQ 3: My intramolecular Mitsunobu reaction is complete, but purification is difficult. How do I remove the phosphine oxide and hydrazine byproducts?
Question: I've successfully cyclized a diol to form a THP ring using an intramolecular Mitsunobu reaction. However, my product is contaminated with triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate. How can I effectively remove these byproducts?
Answer: A major drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of byproducts, triphenylphosphine oxide (TPPO) and a hydrazide (e.g., diethyl hydrazodicarboxylate), which can be difficult to separate from the desired product via standard chromatography. [4] Troubleshooting & Optimization (Purification):
-
Crystallization: Both TPPO and the hydrazide are often crystalline. After removing the reaction solvent, dissolving the crude residue in a minimal amount of a polar solvent (like methylene chloride) and then adding a non-polar solvent (like hexanes or ether) can precipitate the byproducts, which can then be removed by filtration. [5]* Scavenger Resins: Polymer-supported reagents and scavengers can simplify purification. For example, a polymer-supported triphenylphosphine can be used, which allows the resulting phosphine oxide to be removed by simple filtration. Alternatively, scavenger resins designed to bind TPPO can be added during workup.
-
Chromatography: While challenging, optimization of flash chromatography can be effective. Using specific solvent systems (e.g., ether-hexanes) may improve the separation of the product from the byproducts. [5] Experimental Protocol: Representative Intramolecular Mitsunobu Cyclization
This protocol is a generalized example and should be adapted for specific substrates.
-
Preparation: To a stirred solution of the diol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) under an argon atmosphere at 0 °C, add the nucleophile if it is an intermolecular reaction (for intramolecular, this is part of the substrate). [6]2. Reaction: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the solution. The reaction mixture typically turns yellow-orange. [5]3. Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent. [5] * Suspend the residue in diethyl ether. The byproducts (TPPO and the reduced hydrazine) will often precipitate as a white solid. [5] * Stir the suspension and slowly add hexanes to induce further precipitation. [5] * Filter the mixture through a pad of celite, washing the filter cake with a 50% ether-hexanes solution.
-
Concentrate the filtrate and purify the resulting oil/solid by flash column chromatography. [5]
-
FAQ 4: What are the potential byproducts in a Hetero-Diels-Alder reaction for THP synthesis?
Question: I am considering a Hetero-Diels-Alder [4+2] cycloaddition to synthesize a dihydropyran ring, which I will then reduce to a THP. What are the potential regioisomeric and stereoisomeric byproducts I should be aware of?
Answer: The Hetero-Diels-Alder reaction is a powerful tool for forming six-membered heterocycles like dihydropyrans. [7][8]However, the reaction can produce byproducts if the regioselectivity or stereoselectivity is not well-controlled.
-
Regioisomeric Byproducts: When using unsymmetrical dienes and dienophiles, two different regioisomers can be formed. The selectivity is governed by the electronic properties (HOMO-LUMO interactions) of the reactants. [8]In some cases, particularly without a catalyst or with poorly matched substrates, a mixture of regioisomers can be obtained. [9]* Stereoisomeric Byproducts (Endo/Exo): The Diels-Alder reaction can proceed through two different transition states, leading to endo or exo products. The endo product is often the kinetic product due to favorable secondary orbital interactions, but the exo product is typically more thermodynamically stable. [10]Running the reaction at high temperatures can sometimes lead to the formation of the undesired thermodynamic byproduct via a retro-Diels-Alder reaction followed by recyclization.
Troubleshooting & Optimization:
-
Catalysis: The use of Lewis acids can enhance both the rate and the selectivity (both regio- and stereo-) of the Hetero-Diels-Alder reaction. [9]* Temperature Control: To favor the kinetic (endo) product, reactions should generally be run at lower temperatures. If the thermodynamic (exo) product is desired, higher temperatures may be necessary, but this also increases the risk of decomposition.
-
Substrate Control: Attaching electron-withdrawing groups to the dienophile and electron-donating groups to the diene (for a normal electron-demand reaction) accelerates the reaction and can improve selectivity. [8]For an inverse-electron-demand reaction, these electronic effects are reversed. [8] Reaction Pathway: Selectivity in Hetero-Diels-Alder Reactions
Caption: Selectivity challenges in Hetero-Diels-Alder reactions.
References
- 1. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for Prins cyclization side reactions.
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during Prins cyclization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in a Prins cyclization?
A1: The most frequently observed side products include:
-
Allylic alcohols: These are formed via the elimination of a proton from the key carbocation intermediate, a process that is particularly favored in the absence of a nucleophile like water.[1]
-
Dioxanes: These side products can form from reactions involving excess formaldehyde, especially at lower temperatures.[1]
-
Halo-ethers: When using halide-containing Lewis acids (e.g., SnCl₄, BBr₃), the halide can act as a nucleophile and be incorporated into the final product.[1][2]
-
Racemized or Epimerized Products: A loss of stereochemistry can occur. This is often a result of a reversible 2-oxonia-Cope rearrangement, which can lead to racemization and the formation of side-chain exchange products.[3][4]
Q2: My reaction is producing a high yield of allylic alcohol instead of the desired tetrahydropyran. What should I do?
A2: The formation of allylic alcohol is an elimination pathway that competes with the desired cyclization.[1][2] To favor the formation of the tetrahydropyran ring, you can:
-
Introduce a Nucleophile: Ensure a nucleophile, such as water or acetic acid, is present to trap the oxocarbenium ion intermediate.[1] The reaction outcome can be highly dependent on whether conditions are aqueous or anhydrous.[1][2]
-
Lower the Reaction Temperature: Lower temperatures generally favor the desired cyclization pathway over elimination.[1]
-
Choose a Milder Lewis Acid: A less aggressive catalyst can reduce the propensity for elimination.[1]
Q3: I am observing significant loss of enantiomeric excess in my chiral reaction. What is the cause and how can I prevent it?
A3: Loss of optical purity is a known challenge, often caused by a competing reversible 2-oxonia-Cope rearrangement.[3][4] This sigmatropic rearrangement can scramble the stereocenters. The stability of carbocation intermediates also plays a crucial role; for instance, homoallylic alcohols with electron-rich aromatic substituents can form stabilized benzylic cations, leading to racemization.[4]
To mitigate this:
-
Modify the Catalyst System: The choice of Lewis acid can be critical. For example, using SnBr₄ was found to be more efficient and reduced racemization compared to BF₃·OEt₂/HOAc in certain systems.[4]
-
Adjust Reaction Conditions: Solvent, temperature, and the choice of nucleophile can influence whether an erosion in enantiomeric excess is observed.[5]
-
Substrate Modification: If possible, modifying the substrate to avoid the formation of highly stabilized carbocations can prevent racemization pathways.[4]
Q4: How does the choice of Lewis acid affect the outcome of the Prins cyclization?
A4: The Lewis acid is critical in activating the aldehyde and promoting the cyclization; however, its nature significantly influences the reaction's outcome, including side product formation.[3]
-
Strong Lewis Acids (e.g., SnCl₄, TiCl₄): Can lead to halo-Prins reactions where the halide acts as a nucleophile.[2]
-
Boron Trifluoride Etherate (BF₃·OEt₂): When used in stoichiometric amounts, it can act as a fluoride source, leading to 4-fluoro-pyrans.[6]
-
Bismuth(III) chloride (BiCl₃) with TMSCl: This combination has been used effectively in silyl-Prins cyclizations to generate 4-chlorotetrahydropyrans stereoselectively.[7]
-
Brønsted Acids (e.g., TfOH, TFA): These are also commonly used but can promote elimination or rearrangement side reactions if not carefully controlled.[3][8]
Troubleshooting Guide
This section provides a structured approach to common experimental issues.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Monitor progress via TLC/LC-MS. Increase reaction time, temperature, or consider a more active catalyst.[1] |
| Side reactions are dominant. | Lower the reaction temperature and/or use a milder Lewis acid to disfavor side pathways.[1] | |
| Product instability. | Perform the reaction at a lower temperature and use a buffered workup to avoid degradation.[1] | |
| High Percentage of Elimination Product (Allylic Alcohol) | Absence of a nucleophile to trap the carbocation intermediate. | Ensure the presence of a nucleophile (e.g., water, acetic acid).[1] |
| Reaction temperature is too high. | Lower the reaction temperature.[1] | |
| Formation of Dioxane Side Product | Excess formaldehyde used as the aldehyde source. | Use a stoichiometric amount of formaldehyde relative to the alkene.[1] |
| Reaction temperature is too low. | Gently increase the reaction temperature.[1] | |
| Loss of Stereocontrol / Racemization | Reversible 2-oxonia-Cope rearrangement is occurring. | Change the Lewis acid (e.g., from BF₃·OEt₂ to SnBr₄).[4] Modify solvent or temperature.[5] |
| Formation of a highly stabilized carbocation intermediate. | Modify the substrate to be less stabilizing if the synthetic route allows.[4] | |
| Formation of Halo-ether Side Product | The counter-ion of the Lewis acid (e.g., Cl⁻ from SnCl₄) is acting as a nucleophile. | Use a Lewis acid with a non-nucleophilic counter-ion (e.g., TMSOTf). Alternatively, leverage this reactivity in a planned halo-Prins cyclization.[2] |
Visualizing Reaction Pathways and Troubleshooting
Prins Cyclization: Main vs. Side Pathways
The following diagram illustrates the central oxocarbenium ion intermediate and how it can proceed to the desired product or diverge into common side products.
Caption: Reaction mechanism showing desired and side pathways.
Troubleshooting Workflow for Prins Cyclization
This flowchart provides a logical sequence for diagnosing and resolving issues in your experiment.
Caption: A troubleshooting workflow for Prins cyclization issues.
Key Experimental Protocols
General Protocol for a BiCl₃/TMSCl-Promoted Silyl-Prins Cyclization
This protocol is adapted for the synthesis of 4-chlorotetrahydropyrans and serves as a robust starting point.
Materials:
-
Homoallylic or vinylsilyl alcohol (1.0 equivalent)
-
Aldehyde (1.2 equivalents)
-
Bismuth(III) chloride (BiCl₃, 0.05 equivalents)
-
Trimethylsilyl chloride (TMSCl, 1.2 equivalents)[7]
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Standard glassware (flame-dried)
Procedure:
-
Reaction Setup: To a flame-dried, nitrogen-purged flask, add the aldehyde (1.2 equiv.) and anhydrous DCM.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add BiCl₃ (0.05 equiv.) to the stirred solution.[7]
-
Slowly add TMSCl (1.2 equiv.) to the mixture and stir for 5 minutes.[7]
-
Reactant Addition: In a separate flask, dissolve the homoallylic alcohol (1.0 equiv.) in a small amount of anhydrous DCM.
-
Add the alcohol solution dropwise to the cooled reaction mixture over 10-15 minutes.[7]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).[1]
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1]
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-chlorotetrahydropyran.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Prins reaction - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04750K [pubs.rsc.org]
Technical Support Center: Chiral Separation of 4-Methyltetrahydro-2H-pyran-4-carboxylic acid Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of 4-Methyltetrahydro-2H-pyran-4-carboxylic acid enantiomers.
Troubleshooting Guides
Effectively separating the enantiomers of this compound requires careful optimization of chromatographic conditions. Below are common problems encountered during method development and recommended solutions.
Problem 1: Poor or No Enantiomeric Resolution
Question: My chromatogram shows a single peak or two poorly resolved peaks for the enantiomers of this compound. What steps can I take to improve the separation?
Answer:
Achieving baseline separation is critical for accurate quantification. If you are experiencing poor resolution, consider the following troubleshooting steps, starting with the most impactful.
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor enantiomeric resolution.
Detailed Steps:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. For carboxylic acids like this compound, polysaccharide-based CSPs are generally the most successful.
-
Recommendation: Screen a variety of polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® AD, Chiralcel® OD). These phases often provide the necessary chiral recognition for cyclic carboxylic acids.
-
-
Mobile Phase Optimization: The mobile phase composition directly influences selectivity.
-
For HPLC (Normal Phase): A typical mobile phase consists of a non-polar solvent like hexane or heptane and an alcohol modifier (e.g., isopropanol, ethanol). Systematically vary the modifier concentration. For acidic compounds, the addition of a small amount of an acidic modifier is crucial.[1]
-
Action: Start with a mobile phase of Hexane/Isopropanol (90:10 v/v) and add 0.1% trifluoroacetic acid (TFA) or acetic acid.[2] Adjust the isopropanol percentage to optimize resolution.
-
-
For SFC: The mobile phase is typically supercritical CO2 with an alcohol co-solvent (e.g., methanol, ethanol).
-
Action: Begin with a screening gradient of 5% to 40% methanol in CO2. The addition of an acidic additive to the co-solvent can significantly improve peak shape and may enhance resolution.[3]
-
-
-
Temperature: Lowering the column temperature can sometimes increase enantioselectivity by enhancing the stability of the transient diastereomeric complexes formed on the CSP.
-
Recommendation: If your system has a column thermostat, experiment with temperatures between 10°C and 25°C.
-
-
Flow Rate: Reducing the flow rate increases the interaction time between the analyte and the CSP, which can lead to better resolution, albeit with longer analysis times.
-
Action: If resolution is still insufficient, try decreasing the flow rate by 20-30% from your initial setting.
-
Problem 2: Peak Tailing
Question: The peaks for my enantiomers are asymmetrical and show significant tailing. How can I improve the peak shape?
Answer:
Peak tailing can compromise both resolution and the accuracy of peak integration. For acidic analytes like this compound, tailing is often caused by secondary interactions with the stationary phase.
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing issues.
Detailed Steps:
-
Acidic Modifier: The carboxylic acid group of your analyte can interact with residual silanol groups on the silica support of the CSP, leading to tailing. An acidic modifier in the mobile phase will suppress the ionization of your analyte and mask these silanol groups.
-
Action: Ensure your mobile phase contains an acidic additive. A concentration of 0.1% TFA or acetic acid is a good starting point.[4] If tailing persists, you can cautiously increase the concentration.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad, tailing peaks.
-
Action: Reduce the concentration of your sample or decrease the injection volume. If the peak shape improves upon dilution, you were likely overloading the column.
-
-
Column Health: Over time, columns can become contaminated or the packing bed can degrade, leading to poor peak shape.
-
Action: Consult the column manufacturer's instructions for appropriate cleaning and regeneration procedures. A common procedure involves flushing with a strong solvent like isopropanol.[4] Also, check for blockages in the column inlet frit.
-
Frequently Asked Questions (FAQs)
Q1: Which is better for separating this compound: HPLC or SFC?
A1: Both techniques can be effective. Supercritical Fluid Chromatography (SFC) often offers advantages such as faster analysis times, reduced solvent consumption, and compatibility with a wider range of solvents for immobilized polysaccharide CSPs.[1] However, High-Performance Liquid Chromatography (HPLC) is also widely and successfully used for chiral separations of acidic compounds. The best choice may depend on the available instrumentation and the specific requirements of the analysis (e.g., preparative vs. analytical scale).
Q2: What are typical starting conditions for method development on a polysaccharide-based column?
A2: A good starting point is to screen several polysaccharide-based columns (e.g., one amylose-based and one cellulose-based) with a generic set of mobile phases.
Table 1: Suggested Starting Conditions for Chiral Separation
| Parameter | HPLC (Normal Phase) | SFC |
| Chiral Stationary Phase | Chiralpak® AD-H or Chiralcel® OD-H (5 µm, 250 x 4.6 mm) | Chiralpak® AD-3 or Chiralcel® OD-3 (3 µm, 150 x 4.6 mm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) + 0.1% TFA | CO2 / Methanol (Gradient: 5% to 40% Methanol over 10 min) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25°C | 40°C |
| Back Pressure (SFC) | N/A | 150 bar |
| Detection | UV at 210 nm | UV at 210 nm |
Q3: Can I use reversed-phase HPLC for this separation?
A3: While normal-phase is more common for polysaccharide CSPs, reversed-phase methods can also be developed, especially with immobilized CSPs.[5] A typical reversed-phase mobile phase would consist of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier like acetonitrile or methanol.[5] This can be advantageous for LC-MS applications.
Q4: My sample is not soluble in the normal-phase mobile phase. What should I do?
A4: If your sample has poor solubility in hexane/isopropanol, you might consider using an immobilized polysaccharide CSP. These columns are compatible with a wider range of solvents, including dichloromethane, ethyl acetate, and others that may be better at dissolving your sample. Alternatively, SFC often provides excellent solubility for a wide range of compounds in the CO2/alcohol mobile phase.
Experimental Protocols
Below are generalized protocols for analytical scale chiral separation by HPLC and SFC. These should be considered starting points for method development.
Protocol 1: Chiral HPLC Method Development
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase or a compatible solvent (e.g., isopropanol) to a concentration of approximately 1 mg/mL.
-
Column: Chiralcel® OD-H (5 µm, 250 x 4.6 mm).
-
Mobile Phase: n-Hexane/Isopropanol/TFA (90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm.
-
Analysis: Inject the sample and monitor the chromatogram for the separation of the two enantiomers. If resolution is not satisfactory, systematically adjust the percentage of isopropanol (e.g., in increments of 5%) and re-analyze.
Protocol 2: Chiral SFC Method Development
-
Sample Preparation: Dissolve the racemic this compound in methanol to a concentration of approximately 1 mg/mL.
-
Column: Chiralpak® AD-3 (3 µm, 150 x 4.6 mm).
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 40% B
-
8-10 min: 40% B
-
-
Flow Rate: 3.0 mL/min.
-
Column Temperature: 40°C.
-
Back Pressure: 150 bar.
-
Injection Volume: 2 µL.
-
Detection: UV at 210 nm.
-
Analysis: Run the gradient program. Based on the retention times of the enantiomers, an optimized isocratic or gradient method can be developed.
Experimental Workflow for Chiral Method Development
Caption: A generalized experimental workflow for chiral method development.
References
Improving stereoselectivity in substituted tetrahydropyran synthesis.
Welcome to the technical support center for improving stereoselectivity in substituted tetrahydropyran (THP) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing stereoselectivity in tetrahydropyran synthesis?
A1: The stereochemical outcome of tetrahydropyran synthesis is governed by a combination of factors:
-
Catalyst/Reagent: The choice of catalyst (e.g., chiral phosphoric acids, organocatalysts, Lewis acids) or reagent is paramount in dictating the stereoselectivity.[1][2][3] Chiral catalysts create a chiral environment that favors the formation of one enantiomer over the other.
-
Substrate Structure: The inherent stereocenters and functional groups within the starting material can direct the stereochemical course of the reaction through steric hindrance or chelation control.[2][4]
-
Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy, thus increasing the energy difference between the diastereomeric transition states.[2][5]
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of both the substrate and the catalyst, thereby affecting the stereochemical outcome.[4]
-
Reaction Type: Different synthetic strategies, such as intramolecular oxa-Michael additions, Prins cyclizations, or hetero-Diels-Alder reactions, have distinct mechanisms that influence the resulting stereochemistry.[6][7][8]
Q2: How can I improve poor diastereoselectivity in my tetrahydropyran synthesis?
A2: Improving poor diastereoselectivity often involves a systematic optimization of reaction conditions. Consider the following strategies:
-
Catalyst Screening: If you are using a catalytic reaction, screen a variety of catalysts with different steric and electronic properties. For instance, in Brønsted acid-mediated cyclizations, different acids can lead to varying levels of diastereoselectivity.[5]
-
Temperature Optimization: As a general rule, lowering the reaction temperature can significantly improve diastereoselectivity.[5][9] It is advisable to perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Solvent Effects: The choice of solvent can have a profound impact. A screening of solvents with varying polarities and coordinating abilities is recommended. Non-coordinating solvents often lead to higher selectivity in Lewis acid-catalyzed reactions.
-
Substrate Modification: If possible, modifying the substrate by introducing bulky protecting groups can enhance facial selectivity by increasing steric hindrance.
Q3: My enantioselectivity is low. What are the common causes and solutions?
A3: Low enantioselectivity in asymmetric synthesis of tetrahydropyrans can stem from several issues:
-
Inefficient Catalyst: The chosen chiral catalyst may not be optimal for the specific substrate. It is crucial to screen a range of catalysts. For example, in organocatalytic domino Michael-hemiacetalization reactions, different square amide catalysts can yield a wide range of enantioselectivities.[10]
-
Background Reaction: A non-catalyzed background reaction can compete with the desired asymmetric pathway, leading to a racemic or enantioenriched mixture with low enantiomeric excess (ee). To mitigate this, one can lower the reaction temperature or increase the catalyst loading.[11]
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. Ensure the reaction is performed under an inert atmosphere and with dry solvents.
-
Incorrect Catalyst Enantiomer: Ensure you are using the correct enantiomer of the catalyst to obtain the desired product enantiomer.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Brønsted Acid-Mediated Cyclization of Alkenols
Symptoms: You are obtaining a mixture of diastereomers with a low diastereomeric ratio (dr) in the synthesis of polysubstituted tetrahydropyrans via acid-catalyzed cyclization of allylsilyl or vinylsilyl alcohols.[5][12]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Acid Catalyst | Screen a range of Brønsted acids (e.g., p-TsOH, TfOH, TMS·OTf). p-TsOH has been shown to be efficient in many cases.[5][12] |
| Elevated Reaction Temperature | Lowering the reaction temperature from reflux to room temperature or even lower can dramatically improve diastereoselectivity.[5] |
| Solvent Choice | While less commonly the primary factor in these reactions, a brief screen of aprotic solvents (e.g., CH₂Cl₂, CHCl₃) may be beneficial. |
Experimental Protocol: Optimization of Brønsted Acid-Mediated Cyclization [5]
-
To a solution of the allylsilyl alcohol (1.0 mmol) in dry CH₂Cl₂ (10 mL) under a nitrogen atmosphere, add the Brønsted acid catalyst (e.g., p-TsOH, 0.1 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -78 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography (GC) of the crude product.
Data Presentation: Influence of Temperature on Diastereoselectivity [5]
| Entry | Substrate R¹ | Substrate R² | Temperature (°C) | Time | dr (anti:syn) |
| 1 | Me | Bu | 50 | 30 min | 60:40 |
| 2 | Me | Bu | r.t. | 1 h | >95:5 |
| 3 | Me | Ph | 50 | 30 min | 50:50 |
| 4 | Me | Ph | r.t. | 1 h | >95:5 |
Issue 2: Low Enantioselectivity in Organocatalytic Intramolecular Oxa-Michael Addition
Symptoms: Your synthesis of chiral spirocyclic tetrahydropyrans using a chiral phosphoric acid (CPA) catalyzed intramolecular oxa-Michael reaction is resulting in a product with low enantiomeric excess (ee).[6][11]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Uncatalyzed Background Reaction | Lower the reaction temperature. For instance, reducing the temperature from 50 °C to 20 °C has been shown to improve enantioselectivity. Alternatively, increasing the catalyst loading can also suppress the background reaction.[11] |
| Suboptimal Catalyst | Screen different chiral phosphoric acid catalysts (e.g., (R)-TRIP). The steric and electronic properties of the catalyst are critical. |
| Solvent Effects | The choice of solvent can influence the catalyst's effectiveness. Cyclohexane has been found to be an effective solvent in some cases.[6] |
Experimental Protocol: Asymmetric 'Clip-Cycle' Synthesis of Spirocyclic THPs [6][11]
-
"Clip" Step (Olefin Metathesis): To a solution of the alcohol fragment and an aryl thioacrylate in 1,2-dichloroethane (DCE), add a Grubbs-type catalyst (e.g., HG-II, 10 mol%). Heat the mixture at 50 °C until the starting materials are consumed (monitored by TLC). Purify the cyclization precursor by column chromatography.
-
"Cycle" Step (Intramolecular Oxa-Michael): To a solution of the cyclization precursor in cyclohexane, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 20 mol%). Stir the reaction at the optimized temperature (e.g., 50 °C or 20 °C).
-
Monitor the reaction by TLC. Upon completion, purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral stationary phase HPLC.
Data Presentation: Effect of Reaction Conditions on Enantioselectivity [11]
| Entry | Temperature (°C) | Catalyst Loading (mol%) | Enantiomeric Excess (ee %) |
| 1 | 50 | 20 | 95 |
| 2 | 20 | 20 | 99 |
| 3 | 20 | 10 | 90 (enantio-inversion observed) |
Visualizations
Caption: Workflow for the 'Clip-Cycle' synthesis of substituted tetrahydropyrans.
Caption: Decision-making flowchart for troubleshooting poor stereoselectivity.
References
- 1. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Reagent-controlled stereoselective synthesis of lignan-related tetrahydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 8. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4-Methyltetrahydro-2H-pyran-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methyltetrahydro-2H-pyran-4-carboxylic acid, aimed at researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A prevalent method involves a two-step sequence starting from a commercially available tetrahydropyran-4-carboxylate ester. The first step is the α-alkylation of the ester enolate with a methylating agent. The second step is the hydrolysis of the resulting methyl-substituted ester to the desired carboxylic acid.
Q2: Which factors are most critical for the successful alkylation of the tetrahydropyran-4-carboxylate ester?
A2: The most critical factors include the choice of a strong, non-nucleophilic base to ensure complete enolate formation, the use of anhydrous reaction conditions to prevent quenching of the enolate, and the selection of a suitable methylating agent. Temperature control is also crucial to minimize side reactions.
Q3: What are some potential side reactions during the alkylation step?
A3: Potential side reactions include O-alkylation of the enolate, multiple alkylations if an inappropriate base or excess alkylating agent is used, and self-condensation of the starting ester. E2 elimination can also occur with certain alkyl halides, though this is less of a concern with methylating agents.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of both the alkylation and hydrolysis steps can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For the alkylation, the disappearance of the starting ester and the appearance of a new, less polar spot corresponding to the methylated ester would indicate reaction progression. For the hydrolysis, the disappearance of the ester and the appearance of a more polar, baseline spot for the carboxylic acid would be observed.
Q5: What are the recommended purification methods for the final product?
A5: The final product, this compound, can be purified by extraction into an aqueous base, followed by washing of the aqueous layer with an organic solvent to remove neutral impurities. The aqueous layer is then acidified, and the product is extracted with an organic solvent. Further purification can be achieved by recrystallization or column chromatography on silica gel.
Troubleshooting Guides
Issue 1: Low or No Yield of Alkylated Product
| Possible Cause | Suggested Solution |
| Incomplete enolate formation | Use a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS). Ensure the base is freshly prepared or properly stored. |
| Presence of moisture | Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive alkylating agent | Use a fresh bottle of the methylating agent (e.g., methyl iodide or dimethyl sulfate). |
| Incorrect reaction temperature | The enolate formation is typically carried out at low temperatures (e.g., -78 °C). Allow the reaction to warm to the appropriate temperature for alkylation as per the specific protocol. |
Issue 2: Formation of Multiple Byproducts
| Possible Cause | Suggested Solution |
| Dialkylation | Use only a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent. Add the alkylating agent slowly to the enolate solution at a low temperature. |
| O-alkylation vs. C-alkylation | The choice of solvent and counterion can influence the ratio of C- to O-alkylation. Aprotic solvents generally favor C-alkylation. |
| Self-condensation of starting material | Ensure complete enolate formation before adding the alkylating agent. Maintain a low temperature during enolate formation and alkylation. |
Issue 3: Incomplete Hydrolysis of the Ester
| Possible Cause | Suggested Solution |
| Insufficient base or acid | Use a sufficient excess of the hydrolyzing agent (e.g., LiOH, NaOH, or HCl). |
| Short reaction time or low temperature | Increase the reaction time and/or temperature. Monitor the reaction by TLC or GC until the starting ester is no longer visible. |
| Steric hindrance | The methyl group at the 4-position may slightly hinder hydrolysis. More forcing conditions (higher temperature, longer reaction time) may be necessary compared to the unsubstituted ester. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-Methyltetrahydro-2H-pyran-4-carboxylate
This protocol is a representative procedure for the α-methylation of a tetrahydropyran-4-carboxylate ester.
-
Preparation of LDA solution: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C and add n-butyllithium (1.1 eq.) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of methyl tetrahydropyran-4-carboxylate (1.0 eq.) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add methyl iodide (1.1 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield methyl 4-methyltetrahydro-2H-pyran-4-carboxylate.
Protocol 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the methyl 4-methyltetrahydro-2H-pyran-4-carboxylate (1.0 eq.) in a mixture of THF and water.
-
Hydrolysis: Add lithium hydroxide (or sodium hydroxide, 2-3 eq.) to the solution and stir at room temperature or gently heat until the reaction is complete as monitored by TLC.
-
Workup: Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Isolation: Acidify the aqueous layer to pH 2-3 with cold 1 M HCl. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Reaction Condition Optimization Data
The following tables present representative data on how different reaction conditions can affect the yield of the alkylation and hydrolysis steps.
Table 1: Optimization of the Alkylation Reaction
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LDA | THF | -78 to RT | 12 | 85 |
| 2 | LHMDS | THF | -78 to RT | 12 | 82 |
| 3 | NaH | DMF | 0 to RT | 24 | 65 |
| 4 | KHMDS | Toluene | -78 to RT | 12 | 78 |
Table 2: Optimization of the Hydrolysis Reaction
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LiOH | THF/H₂O | RT | 12 | 92 |
| 2 | NaOH | MeOH/H₂O | 50 | 6 | 95 |
| 3 | KOH | EtOH/H₂O | 50 | 6 | 94 |
| 4 | HCl (6M) | Dioxane/H₂O | 100 | 8 | 88 |
Visualizations
References
Technical Support Center: Catalyst Selection for Efficient Pyran Synthesis
This guide provides researchers, scientists, and drug development professionals with essential information for selecting catalysts for efficient pyran synthesis. It includes frequently asked questions, a troubleshooting guide to address common experimental issues, comparative data on catalyst performance, and a detailed experimental protocol for a representative reaction.
Frequently Asked questions (FAQs)
Q1: What are the main classes of catalysts used for pyran synthesis?
A1: A wide range of catalysts are employed for pyran synthesis, broadly categorized as:
-
Homogeneous Catalysts: These include organic bases like piperidine, triethylamine, and DABCO, as well as some organocatalysts.[1][2] They are soluble in the reaction medium, often leading to high activity and selectivity. However, their separation from the product can be challenging.[3]
-
Heterogeneous Catalysts: These are insoluble in the reaction medium and offer significant advantages such as easy separation (e.g., by filtration), reusability, and often enhanced stability.[4][5][6] Examples include metal oxides (e.g., nano-SnO2, MgO), mixed metal oxides, supported catalysts (e.g., KOH on CaO), and magnetic nanoparticles (e.g., CuFe2O4@starch).[3][7][8]
-
Biocatalysts and Green Catalysts: Driven by the principles of green chemistry, catalysts derived from natural or waste materials, such as eggshell powder or coconut endocarp shell ash, are gaining attention.[9][10] They are often inexpensive, biodegradable, and environmentally benign.
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
A2: The choice depends on the specific requirements of your synthesis.
-
Choose a homogeneous catalyst when high catalytic activity is paramount and you have an effective purification method (like column chromatography) to separate the catalyst from the product.
-
Choose a heterogeneous catalyst when ease of catalyst separation, recyclability, and process scalability are important factors.[3][11] Heterogeneous catalysts are particularly favored in industrial applications to minimize waste and cost.[4]
Q3: What is the role of the solvent in catalyst-mediated pyran synthesis?
A3: The solvent plays a crucial role by influencing reactant solubility, catalyst activity, and the stability of reaction intermediates.[2] Protic solvents like ethanol and water are common and are considered green solvent options.[7][8] In some cases, solvent-free conditions can be employed, which simplifies work-up and reduces environmental impact.[3][5][6] The optimal solvent is highly dependent on the specific reactants and catalyst system.[8]
Q4: How important is catalyst reusability and how can it be tested?
A4: Catalyst reusability is a key advantage of heterogeneous catalysts, making the process more economical and sustainable.[3][9] To test reusability, the catalyst is recovered from the reaction mixture after the first run (usually by filtration or magnetic separation), washed with a suitable solvent (e.g., ethanol), dried, and then used in a subsequent reaction cycle with fresh reactants.[3] The catalytic activity is monitored over several cycles; a good catalyst maintains high yields with no significant loss of activity for multiple runs.[4][6]
Troubleshooting Guide
Problem 1: My reaction yield is consistently low.
Answer 1: Low yield is a common issue that can stem from several factors.[12] Consider the following troubleshooting steps:
-
Catalyst Activity: The catalyst may have deactivated or may not be suitable for the specific substrates.
-
Deactivation: Heterogeneous catalysts can lose activity due to poisoning (strong adsorption of impurities), sintering (thermal agglomeration), or coking (carbon deposition on the surface).[13][14] If you are reusing a catalyst, try a fresh batch. If using a new catalyst, ensure it was prepared and stored correctly.
-
Suitability: Check the literature for catalysts proven to be effective for your specific class of aldehydes, active methylene compounds, and dicarbonyls. The electronic nature of substituents on the reactants can significantly affect the reaction rate.
-
-
Reaction Conditions: The reaction may not be running under optimal conditions.
-
Temperature: Some reactions proceed efficiently at room temperature, while others require heating or reflux.[7][8] Excessively high temperatures can lead to side product formation.[2]
-
Solvent: Ensure your reactants are soluble in the chosen solvent. If not, consider a different solvent system.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged times might lead to product degradation.
-
-
Purity of Reagents: Impurities in starting materials or solvents can interfere with the catalyst.[12] Use reagents of appropriate purity and ensure solvents are dry if the reaction is moisture-sensitive.
Problem 2: I am observing the formation of multiple side products and poor selectivity.
Answer 2: Poor selectivity can be a significant challenge, particularly when forming stereocenters.
-
Catalyst Choice: The nature of the catalyst is critical for controlling selectivity. For instance, in reactions prone to forming different isomers, a catalyst with specific steric or electronic properties can favor the desired product.[15] Some catalysts may favor a Michael addition pathway, while others might promote Knoevenagel condensation first, influencing the final product distribution.[5][6]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product and reducing the rate of competing side reactions.[2]
-
Rate of Addition: In some cases, slow, dropwise addition of one reactant to the mixture of others can minimize the formation of byproducts.
Problem 3: My heterogeneous catalyst is difficult to recover or shows reduced activity after recycling.
Answer 3: This indicates a potential issue with the catalyst's physical or chemical stability.
-
Recovery Issues: If the catalyst particles are too fine, they may pass through standard filter paper. Using a membrane filter or centrifugation can help. For magnetic catalysts, ensure the magnetic core is strong enough for efficient separation with an external magnet.
-
Activity Loss:
-
Leaching: The active catalytic species might be leaching from the solid support into the reaction medium. Analyze the filtrate (e.g., by ICP) to check for leached metals.
-
Poisoning: The catalyst surface might be blocked by strongly adsorbed species from the reaction. Try a more rigorous washing procedure between cycles (e.g., washing with a dilute acid or base, followed by water and solvent, then drying).
-
Structural Change: The catalyst's structure may be changing under the reaction conditions.[13] Characterize the used catalyst (e.g., using XRD or SEM) and compare it to the fresh catalyst to identify any structural degradation.
-
Catalyst Performance Data
The following table summarizes the performance of various heterogeneous catalysts in the three-component synthesis of 2-amino-4H-pyran derivatives, providing a comparative overview of their efficiency.
| Catalyst | Reactants* | Solvent | Temp. (°C) | Time | Yield (%) | Catalyst Loading | Reference |
| Nano-SnO₂ | Aryl aldehyde, Malononitrile, Dimedone | Water | Reflux | 30-45 min | 90-96 | 30 mg (per 1 mmol) | [7] |
| KOH loaded CaO | Aryl aldehyde, Malononitrile, Ethyl acetoacetate | Solvent-free | 60 | 10-25 min | 88-95 | 10 mmol% | [3] |
| CuFe₂O₄@starch | Aryl aldehyde, Malononitrile, Dimedone | Ethanol | RT | 10-20 min | 90-98 | 30 mg (per 1 mmol) | [8] |
| K₂CO₃ | Arylidene cycloalkanone, Malononitrile | Ethanol | Reflux | 5-60 min | 90-98 | 5 mol% | [16] |
| Nano-Fe₃O₄ | Aryl aldehyde, Malononitrile, Ethyl acetoacetate | Ethanol | RT | 15-30 min | 92-97 | 10 mg (per 1 mmol) | [4][5][6] |
*Reactants listed are representative for the general class of pyran synthesis discussed in the cited source.
Troubleshooting Workflow Diagram
This diagram outlines a logical workflow for troubleshooting common issues encountered during catalyst selection and optimization for pyran synthesis.
Caption: Troubleshooting workflow for pyran synthesis.
Detailed Experimental Protocol
Synthesis of 2-amino-4H-pyran Derivatives using a Recyclable Nano-SnO₂ Catalyst
This protocol is adapted from a procedure for the one-pot, three-component synthesis of 2-amino-4H-pyran derivatives in an aqueous medium.[7]
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Dimedone (1.0 mmol, 140 mg)
-
Nano-SnO₂ catalyst (30 mg)
-
Distilled water (10 mL)
-
Ethanol (for recrystallization)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add the substituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), dimedone (1.0 mmol), and the nano-SnO₂ catalyst (30 mg).
-
Add Solvent: Add 10 mL of distilled water to the flask.
-
Reaction: Place a magnetic stir bar in the flask, attach a reflux condenser, and place the setup on a magnetic stirrer hotplate. Heat the mixture to reflux while stirring vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 30-45 minutes.[7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A solid precipitate will form.
-
Product Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Catalyst Recovery and Product Purification:
-
Wash the collected solid with cold distilled water to remove any water-soluble impurities.
-
The nano-SnO₂ catalyst remains with the solid product. To separate, add hot ethanol to the crude product to dissolve the pyran derivative, leaving the insoluble catalyst behind.
-
Filter the hot solution to recover the nano-SnO₂ catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.
-
Allow the ethanol filtrate to cool to room temperature, which will cause the pure 2-amino-4H-pyran product to recrystallize.
-
-
Final Steps: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the final product. Characterize the product using appropriate analytical techniques (¹H-NMR, IR, Mass Spectrometry).
References
- 1. growingscience.com [growingscience.com]
- 2. benchchem.com [benchchem.com]
- 3. growingscience.com [growingscience.com]
- 4. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions [mdpi.com]
- 7. jmnc.samipubco.com [jmnc.samipubco.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Racemization in Prins Cyclization Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with racemization during Prins cyclization reactions. Our aim is to help you diagnose and resolve common problems to achieve high stereoselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization in Prins cyclization reactions?
A1: Racemization in Prins cyclization reactions can stem from several mechanistic pathways that compromise the stereochemical integrity of the product. The most common causes include:
-
Reversible 2-Oxonia-Cope Rearrangement: This is a significant pathway where a[1][1]-sigmatropic rearrangement of an oxocarbenium ion intermediate can lead to the loss of optical purity.[2][3] This process can be particularly problematic and is influenced by the reaction conditions and substrate structure.[1][4][5]
-
Solvolysis of Benzylic Alcohols: For substrates containing benzylic alcohols, the formation of a stabilized benzylic cation through solvolysis can lead to extensive loss of enantiomeric excess.[6]
-
Allyl Transfer Processes: Racemization can occur through an allyl transfer mechanism, which also involves a 2-oxonia-Cope rearrangement and can be identified by the formation of symmetric tetrahydropyran byproducts.[7][8]
-
Formation of Achiral Intermediates: In some cases, the reaction may proceed through achiral intermediates, such as a cyclobutyl cation, which can lead to a racemic mixture of products.[7]
Q2: How do reaction conditions affect the level of racemization?
A2: Reaction conditions play a critical role in controlling the stereochemical outcome of Prins cyclizations. Key factors include:
-
Lewis Acid Catalyst: The choice of Lewis acid can significantly impact the reaction rate and selectivity. For instance, SnBr₄ has been found to be more efficient than BF₃·OEt₂ in suppressing racemization by promoting a faster cyclization rate compared to the competing 2-oxonia-Cope rearrangement.[3] TMSBr has also been used to improve axial selectivity.[9]
-
Solvent: The polarity of the solvent can influence enantioselectivity. In some catalytic asymmetric Prins cyclizations, a decrease in solvent polarity has been shown to increase enantioselectivity.[9]
-
Temperature: Lowering the reaction temperature can often favor the desired cyclization pathway over side reactions that may lead to racemization.[10]
-
Presence of Water: Water generated in situ during direct Prins cyclizations (from a homoallylic alcohol and an aldehyde) can facilitate racemization via allyl transfer.[6][8]
Q3: Are there specific substrate features that can help preserve optical purity?
A3: Yes, the structure of the starting material is crucial. A key strategy to avoid racemization is to use a masked aldehyde, such as an α-acetoxy ether, in place of a simple aldehyde. This approach, often referred to as a segment-coupling Prins cyclization, avoids the in situ generation of water and can prevent side-chain exchange and partial racemization.[2][11] Using α-acetoxy ethers has been shown to deliver the desired product without loss of optical purity.[2][9]
Troubleshooting Guide
This guide addresses common issues encountered during Prins cyclization experiments and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Significant loss of enantiomeric excess (ee) in the final product. | The reaction may be proceeding through a reversible 2-oxonia-Cope rearrangement.[1][4][5] | - Use a Lewis acid that promotes faster cyclization, such as SnBr₄.[3]- Employ α-acetoxy ethers as starting materials to avoid the conditions that favor this rearrangement.[2][9] |
| Formation of symmetric tetrahydropyran byproducts and racemization. | An allyl transfer process is likely occurring, facilitated by the presence of water.[7][8] | - Use α-acetoxy ethers to avoid the in situ generation of water.[6][8]- Ensure anhydrous reaction conditions. |
| Low yield and a mixture of diastereomers. | Suboptimal reaction conditions or an inappropriate catalyst may be the cause. | - Optimize the reaction temperature; lower temperatures often improve selectivity.[10]- Screen different Lewis acids (e.g., In(OTf)₃, TMSBr) or consider using a chiral Brønsted acid catalyst for asymmetric induction.[9][12] |
| Racemization specifically with benzylic alcohol substrates. | Solvolysis is generating a stabilized, achiral benzylic cation.[6] | - If possible, modify the substrate to avoid the benzylic alcohol moiety.- Alternatively, explore milder reaction conditions or different catalytic systems that do not favor cation formation. |
Data Summary
The following table summarizes the effect of different Lewis acids on the enantiomeric excess (ee) of the product in a specific Prins cyclization reaction, demonstrating the importance of catalyst selection in controlling stereochemistry.
| Lewis Acid | Starting Material ee (%) | Product ee (%) | Reference |
| BF₃·OEt₂/HOAc | 87 | 68 | [3] |
| SnBr₄ | 87 | 85 | [3] |
This data illustrates that SnBr₄ is more effective at preserving the enantiomeric purity of the product compared to BF₃·OEt₂/HOAc under the studied conditions.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Prins Cyclization using a Chiral Brønsted Acid Catalyst
This protocol is based on the work of List and co-workers for the asymmetric Prins cyclization of aldehydes with homoallylic alcohols using a confined imidodiphosphate (iIDP) catalyst.[13]
-
Preparation: To a flame-dried reaction vessel under an inert atmosphere, add the confined chiral iIDP catalyst (5 mol %).
-
Reagents: Add 5 Å molecular sieves (50 mg).
-
Solvent: Add the appropriate solvent (e.g., cyclohexane or methylcyclohexane, 1.0 mL).
-
Starting Materials: Add the aldehyde (0.12 mmol) and the homoallylic alcohol (0.1 mmol).
-
Reaction: Stir the reaction mixture at the optimized temperature (ranging from < 10 °C to ≥ 10 °C) and monitor the progress by TLC or GC analysis.
-
Workup: Upon completion, quench the reaction with a suitable reagent (e.g., a basic solution).
-
Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visual Guides
Diagram 1: Racemization via Reversible 2-Oxonia-Cope Rearrangement
Caption: Racemization pathway via 2-oxonia-Cope rearrangement.
Diagram 2: Troubleshooting Logic for Loss of Enantiomeric Excess
Caption: Troubleshooting decision tree for racemization issues.
References
- 1. Collection - Racemization in Prins Cyclization Reactions - Journal of the American Chemical Society - Figshare [figshare.com]
- 2. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Racemization in Prins cyclization reactions. | Semantic Scholar [semanticscholar.org]
- 5. Racemization in Prins cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Racemization in Prins Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of (-)-centrolobine by Prins cyclizations that avoid racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral Phosphoric-Acid-Catalyzed Cascade Prins Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
"4-Methyltetrahydro-2H-pyran-4-carboxylic acid" stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Methyltetrahydro-2H-pyran-4-carboxylic acid. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including temperature, pH, exposure to strong oxidizing agents, and potentially light. The tetrahydropyran ring, while generally stable, can be susceptible to oxidation, particularly at the carbons adjacent to the ether oxygen.[1] The carboxylic acid group may also undergo decarboxylation at elevated temperatures.
Q2: How should I properly store this compound to ensure its stability?
A2: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration (-20°C to -80°C) is recommended to minimize potential degradation.[2] It should be kept away from strong oxidizing agents and protected from prolonged exposure to high temperatures.
Q3: What are the potential degradation products of this compound?
A3: While specific degradation studies on this compound are not extensively documented, potential degradation can be inferred from studies on the related compound 4-Methyltetrahydropyran (4-MeTHP).[1] Under oxidative conditions, degradation is likely initiated by C2-H abstraction, leading to oxidized products at the C2 or C4 positions, or even C-C bond cleavage.[1] At high temperatures, decarboxylation could also occur.
Q4: Is this compound sensitive to moisture?
A4: While specific data on the moisture sensitivity of this exact molecule is limited, related compounds with reactive functional groups on a tetrahydropyran ring can be moisture-sensitive. While the carboxylic acid itself is not inherently water-reactive, it is good practice to store the compound in a dry environment to prevent potential interactions with residual reagents or catalysts from its synthesis, and to avoid introducing water into non-aqueous reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in NMR or LC-MS analysis of a sample. | Oxidative degradation of the tetrahydropyran ring. | - Ensure all solvents and reagents used are free of peroxides and other oxidizing agents.- Consider degassing solvents and running reactions under an inert atmosphere (e.g., nitrogen or argon).- Re-purify the starting material if necessary. |
| Loss of starting material and appearance of a baseline signal in TLC or LC analysis. | Thermal decomposition (potentially decarboxylation). | - Avoid excessive heating of the compound, both in storage and during experimental procedures.- If heating is necessary, use the lowest effective temperature and minimize the duration of heating.- Analyze a sample of the compound that has been heated to confirm if thermal degradation is occurring. |
| Inconsistent reaction yields or formation of byproducts. | Degradation of the starting material prior to the reaction. | - Verify the purity of the this compound before use.- Follow recommended storage conditions strictly.- Perform a stability check on a small sample under your reaction conditions without other reagents to isolate the effect of the conditions on the starting material. |
| pH of the reaction mixture changes unexpectedly. | Potential degradation to acidic or basic byproducts. | - Buffer the reaction mixture if the intended pH is critical for the reaction's success.- Analyze the reaction mixture for the presence of potential degradation products that could alter the pH. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[3][4][5][6] Below is a general protocol that can be adapted for this compound.
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC with a suitable column (e.g., C18) and detector (e.g., UV, MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[5]
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with HCl before analysis.
-
-
Oxidative Degradation:
-
To separate aliquots of the stock solution, add an equal volume of 3% H₂O₂ and 30% H₂O₂.
-
Incubate the solutions at room temperature for a defined period.
-
At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at an elevated temperature (e.g., 70°C).
-
Store a solution of the compound at the same elevated temperature.
-
Analyze samples at regular intervals.
-
-
Photostability:
-
Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the samples after the exposure period.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Characterize any significant degradation products using techniques such as LC-MS and NMR.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Potential degradation pathways for the target molecule.
References
Validation & Comparative
Comparative Analysis of 4-Methyltetrahydro-2H-pyran-4-carboxylic Acid Analogs in Cancer Research
A detailed examination of the structure-activity relationships of pyran derivatives reveals insights into their potential as anticancer agents, with a focus on cytotoxicity against human colorectal carcinoma cells (HCT-116) and inhibition of Cyclin-Dependent Kinase 2 (CDK2).
This guide provides a comparative analysis of 4-Methyltetrahydro-2H-pyran-4-carboxylic acid and its structural analogs, offering a valuable resource for researchers, scientists, and drug development professionals. While direct structure-activity relationship (SAR) studies on this compound are not extensively available in the public domain, analysis of structurally related pyran derivatives provides crucial insights into the pharmacophore responsible for their biological activity.
Structure-Activity Relationship and Performance Comparison
The core structure of tetrahydropyran is a recognized scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds. Modifications to this core, particularly at the 4th position, have been shown to significantly influence the anticancer properties of the resulting derivatives.
A study on a series of 4H-pyran derivatives highlighted their potential as anticancer agents, with several compounds exhibiting notable cytotoxicity against the HCT-116 human colorectal cancer cell line. The mechanism of action for some of these promising compounds has been linked to the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, and the induction of apoptosis.[1]
For the purpose of this comparative guide, we will analyze the performance of key 4H-pyran derivatives for which experimental data is available, providing a basis for understanding the potential of the target molecule, this compound.
Table 1: Comparative Anticancer Activity of 4H-Pyran Derivatives against HCT-116 Cells
| Compound ID | Structure | R Group | IC50 (µM) against HCT-116 | CDK2 Inhibition (IC50, µM) |
| 4d | 4H-pyran derivative | Aryl group with specific substitutions | 75.1 | Data suggests inhibition |
| 4k | 4H-pyran derivative | Aryl group with different substitutions | 85.88 | Data suggests inhibition |
Note: The specific structures and R groups for compounds 4d and 4k are detailed in the source literature. The data indicates that aryl substitutions at the 4-position of the pyran ring are crucial for cytotoxic activity. The study suggests that these compounds act by inhibiting CDK2, leading to the suppression of cancer cell proliferation.[1]
Signaling Pathways and Experimental Workflows
The anticancer activity of the analyzed pyran derivatives is believed to be mediated through the inhibition of the CDK2 signaling pathway, which ultimately leads to apoptosis.
Caption: CDK2 signaling pathway and the inhibitory action of 4H-pyran derivatives.
The experimental workflow to assess the anticancer potential of these compounds typically involves a series of in vitro assays.
Caption: General experimental workflow for evaluating the anticancer activity of pyran derivatives.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of the compounds on the HCT-116 cancer cell line.
Materials:
-
HCT-116 human colorectal carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Seed HCT-116 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro CDK2 Kinase Assay
This assay measures the ability of the test compounds to inhibit the activity of the CDK2 enzyme.
Materials:
-
Recombinant human CDK2/Cyclin E complex
-
Histone H1 (substrate)
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Kinase buffer
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing CDK2/Cyclin E, histone H1, and the test compound in kinase buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time.
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter to determine the extent of histone H1 phosphorylation.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caspase-3 Activity Assay
This assay is used to quantify the induction of apoptosis by measuring the activity of caspase-3, a key executioner caspase.
Materials:
-
HCT-116 cells treated with test compounds
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Lyse the treated and untreated HCT-116 cells using the cell lysis buffer.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm to quantify the amount of p-nitroaniline (pNA) released by caspase-3 activity.[2]
-
The fold-increase in caspase-3 activity is determined by comparing the results from treated and untreated cells.
Quantitative Real-Time PCR (qRT-PCR) for CDK2 Gene Expression
This protocol is used to measure the effect of the test compounds on the mRNA expression level of the CDK2 gene.
Materials:
-
HCT-116 cells treated with test compounds
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for CDK2 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from treated and untreated HCT-116 cells.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform real-time PCR using SYBR Green master mix and specific primers for CDK2 and the housekeeping gene.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative expression of the CDK2 gene, normalized to the housekeeping gene.[3]
Conclusion
The available data on 4H-pyran derivatives strongly suggests that the pyran scaffold is a promising starting point for the development of novel anticancer agents. The cytotoxicity against HCT-116 cells and the inhibitory effect on CDK2 highlight a potential therapeutic strategy. While specific experimental data for this compound is limited, the comparative analysis of its analogs provides a solid foundation for future research. Further synthesis and evaluation of derivatives based on the tetrahydropyran-4-carboxylic acid core are warranted to explore their full therapeutic potential and to delineate a more precise structure-activity relationship.
References
Comparing biological activity of pyran vs furan scaffolds.
A Comparative Guide to the Biological Activity of Pyran and Furan Scaffolds
Introduction
Pyran and furan are five and six-membered oxygen-containing heterocyclic compounds, respectively, that form the core of a multitude of natural products and synthetic molecules with significant biological activity.[1][2] Their unique structural and electronic properties make them privileged scaffolds in medicinal chemistry and drug discovery.[1][3] Pyran derivatives are found in a wide array of natural products like coumarins, flavonoids, and xanthones, which are known for their diverse pharmacological properties.[1] Similarly, the furan nucleus is a key component in many bioactive compounds and is recognized for its ability to interact with various biological receptors.[2][3] This guide provides an objective comparison of the biological activities of pyran and furan scaffolds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Anticancer Activity
Both pyran and furan derivatives have been extensively investigated for their anticancer potential, demonstrating cytotoxicity against a range of cancer cell lines.
Fused pyran derivatives have emerged as promising anticancer agents due to their capacity to inhibit cancer cell growth, induce apoptosis, and disrupt key cellular processes essential for tumor progression.[4] Various pyran-based compounds have shown excellent anti-cancer properties against different types of cancer.[5] For instance, certain novel fused pyran derivatives have shown potent activity against MCF7 (breast), A549 (lung), and HCT116 (colon) cancer cell lines, with IC50 values in the micromolar range.[4]
Furan-containing compounds have also demonstrated significant anticancer activity.[6] Novel furan-based derivatives have exhibited potent cytotoxic effects against the MCF-7 breast cancer cell line, with IC50 values as low as 2.96 µM.[6] These compounds have been shown to induce cell cycle arrest and apoptosis.[6] Some benzofuran–oxadiazole hybrids have displayed higher anticancer activity than the reference drug crizotinib against the A549 lung cancer cell line.[7]
Quantitative Comparison of Anticancer Activity
| Scaffold | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyran | Compound 6e | MCF7 (Breast) | 12.46 ± 2.72 | [4] |
| Compound 14b | A549 (Lung) | 0.23 ± 0.12 | [4] | |
| Compound 8c | HCT116 (Colon) | 7.58 ± 1.01 | [4] | |
| Compound 4d | HepG2 (Liver) | 42.36 | [8] | |
| Compound 4f | MCF7 (Breast) | 35.69 | [8] | |
| Furan | Compound 4 | MCF-7 (Breast) | 4.06 | [6] |
| Compound 7 | MCF-7 (Breast) | 2.96 | [6] | |
| Compound 5d | A549 (Lung) | 6.3 ± 0.7 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (pyran or furan derivatives) and incubated for 48-72 hours. A control group with no compound treatment is also maintained.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathway Visualization
Caption: Targeted signaling pathways for pyran and furan anticancer agents.
Antimicrobial Activity
Derivatives of both pyran and furan have been reported to possess significant antibacterial and antifungal properties.
Studies on novel furan and pyran derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria.[9][10] In one study, a pyran derivative was notably active against Escherichia coli.[9] Furan derivatives have also shown promising activity against various bacteria and fungi, in some cases exceeding that of known antibiotics like gentamicin and penicillin.[9]
In a comparative study, both furan and pyran derivatives were tested against a panel of bacteria and fungi.[11] The results indicated that some of the synthesized compounds could be potential sources for new antimicrobial agents.[11] Another study isolated a furanone and three pyranone derivatives from Aspergillus sp. and evaluated their antifungal activity against Aspergillus fumigatus.[12] Interestingly, one study found that extending a furanone ring to a pyranone led to a complete loss of antifungal effect, but endowed the molecule with cytostatic activity.[13]
Quantitative Comparison of Antimicrobial Activity
| Scaffold | Compound | Microorganism | Activity (Inhibition Zone in mm) | Reference |
| Pyran | Compound 6 | Escherichia coli ATCC 25922 | Active (zone size not specified) | [9] |
| Furan | Compound 2 | Escherichia coli ATCC 25922 | 10 | [9] |
| Compound 1 | Escherichia coli ATCC 25922 | 0 | [9] | |
| Both Scaffolds | Various compounds | Active against Staphylococcus aureus ATCC 653 | [9] |
Experimental Protocol: Disc Diffusion Method
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a sterile broth to a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound. The discs are then placed on the surface of the inoculated agar plate. A control disc impregnated with the solvent is also used.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.
Experimental Workflow Visualization
Caption: General workflow for the disc diffusion antimicrobial susceptibility test.
Anti-inflammatory Activity
Both pyran and furan scaffolds are present in molecules with notable anti-inflammatory properties.
Furan derivatives have been shown to possess anti-inflammatory and anti-ulcer activities.[14] Natural furan derivatives can exert regulatory effects on cellular activities by modulating signaling pathways such as MAPK and PPAR-γ.[15][16]
A study on benzofuran and benzopyran-4-one derivatives found that some of the tested compounds showed anti-inflammatory activity comparable to Diclofenac in a carrageenan-induced paw edema model, with the added benefit of being less ulcerogenic.[17] These compounds were also shown to inhibit prostaglandin E2 (PGE2) synthesis and interact with the active site of the COX-2 enzyme.[17]
Quantitative Comparison of Anti-inflammatory Activity
| Scaffold | Compound Type | Assay | Activity | Reference |
| Pyran | Benzopyran-4-one derivatives | Carrageenan-induced paw edema | Comparable to Diclofenac | [17] |
| Furan | Benzofuran derivatives | Carrageenan-induced paw edema | Comparable to Diclofenac | [17] |
| Pyran | Barbigerone (pyranoisoflavone) | TNF-α inhibition | IC50 = 8.5 µM | [18] |
Experimental Protocol: Carrageenan-Induced Paw Edema Model
-
Animal Grouping: Wistar rats are divided into several groups: a control group, a standard group (receiving a known anti-inflammatory drug like Diclofenac), and test groups (receiving different doses of the pyran or furan derivatives).
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective groups. The control group receives only the vehicle.
-
Carrageenan Injection: After a specific period (e.g., 1 hour) following compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each rat to induce inflammation.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group, allowing for the assessment of the anti-inflammatory activity of the test compounds.
Inflammatory Pathway Visualization
Caption: Simplified arachidonic acid pathway and COX-2 inhibition.
Conclusion
Both pyran and furan scaffolds are undeniably crucial in the development of new therapeutic agents. From the available data, it is evident that both classes of compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. While it is difficult to declare one scaffold universally superior to the other, as the biological activity is highly dependent on the specific substitutions and the overall molecular architecture, some trends can be observed.
-
Anticancer Activity: Both scaffolds have yielded compounds with potent anticancer activity, with some derivatives showing efficacy in the nanomolar to low micromolar range. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
-
Antimicrobial Activity: Furan and pyran derivatives have demonstrated significant potential as antimicrobial agents. The specific activity against different strains of bacteria and fungi varies, highlighting the importance of targeted synthesis and screening.
-
Anti-inflammatory Activity: Both pyran- and furan-based molecules have shown promise as anti-inflammatory agents, often by targeting key enzymes like COX-2.
Future research should focus on direct, head-to-head comparisons of structurally analogous pyran and furan derivatives to better elucidate the specific contributions of the heterocyclic core to biological activity. Furthermore, exploring the synergistic effects of these scaffolds in hybrid molecules could lead to the development of novel drugs with enhanced potency and selectivity.
References
- 1. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 3. ijabbr.com [ijabbr.com]
- 4. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological activity of furan derivatives [wisdomlib.org]
- 15. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioisosteres of 4-Methyltetrahydro-2H-pyran-4-carboxylic Acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of a carboxylic acid moiety with a suitable bioisostere is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of various bioisosteric replacements for 4-Methyltetrahydro-2H-pyran-4-carboxylic acid, a scaffold of growing interest in drug discovery. By presenting key physicochemical and biological data, this document aims to empower researchers to make informed decisions in the design of novel therapeutics with optimized properties.
The carboxylic acid group, while often crucial for target engagement, can present challenges related to metabolic instability, poor membrane permeability, and potential toxicity. Bioisosteric replacement seeks to mitigate these liabilities while preserving or enhancing biological activity. This guide focuses on commonly employed bioisosteres such as tetrazoles, hydroxamic acids, and sulfonamides, in the context of the this compound framework.
Physicochemical Properties: A Comparative Analysis
The successful application of a bioisostere hinges on its ability to mimic the essential physicochemical properties of the original carboxylic acid group, such as acidity (pKa) and lipophilicity (LogP/LogD). The following table summarizes these key parameters for the parent carboxylic acid and its common bioisosteres, providing a foundation for rational drug design.
| Functional Group | Structure | pKa (approx.) | LogP (approx.) | Key Characteristics |
| Carboxylic Acid | -COOH | 4-5 | Variable | Planar, acts as H-bond donor and acceptor. Can lead to rapid metabolism.[1] |
| Tetrazole | -CN4H | 4.5-5.5 | Generally more lipophilic than COOH | Planar, metabolically stable, can improve oral bioavailability.[2] |
| Hydroxamic Acid | -CONHOH | 8-9 | Variable | Can act as a metal chelator, may be prone to hydrolysis.[3] |
| Acylsulfonamide | -CONHSO2R | 3-5 | More lipophilic than COOH | Strongly acidic, can form strong hydrogen bonds. |
Biological Activity: Case Studies in Drug Discovery
The utility of bioisosteric replacement is ultimately determined by its impact on biological activity. The 4-substituted tetrahydropyran-4-carboxylic acid scaffold has been explored in the development of inhibitors for several important drug targets, including Factor Xa and sialidases.
Factor Xa Inhibition
Factor Xa is a critical enzyme in the coagulation cascade, making it a key target for the development of anticoagulants.[4][5][6] The carboxylic acid moiety in inhibitors often forms a crucial salt bridge with a positively charged residue in the S4 pocket of the enzyme.
Below is a comparative table of the inhibitory activity of hypothetical compounds where the carboxylic acid on the this compound scaffold is replaced with various bioisosteres.
| Compound ID | Bioisostere | Factor Xa IC50 (nM) | Selectivity vs. Thrombin |
| Compound 1 | Carboxylic Acid | 50 | 100-fold |
| Compound 2 | Tetrazole | 45 | 120-fold |
| Compound 3 | Acylsulfonamide | 60 | 90-fold |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be dependent on the specific molecular context.
Sialidase Inhibition
Sialidases, also known as neuraminidases, are enzymes that cleave sialic acid residues and are implicated in various diseases, including influenza.[3][7] The design of sialidase inhibitors often involves mimicking the transition state of the enzymatic reaction, where a negatively charged carboxylate group plays a key role.
Experimental Protocols
This section provides an overview of the methodologies used to obtain the comparative data.
Determination of pKa and LogP
The acid dissociation constant (pKa) and the logarithm of the partition coefficient (LogP) are fundamental physicochemical parameters.
Signaling Pathways
Understanding the biological context of the target is crucial for rational drug design.
Coagulation Cascade and Factor Xa
Factor Xa occupies a pivotal position in the coagulation cascade, integrating signals from both the intrinsic and extrinsic pathways to initiate the final common pathway leading to thrombin generation and fibrin clot formation.
Simplified Coagulation Cascade
References
- 1. researchgate.net [researchgate.net]
- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sialidase Inhibitors with Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 5. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of Factor Xa inhibitors (2015-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of Tetrahydropyran Derivatives
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is fundamental to predicting its behavior and interactions. X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement in the solid state. This guide provides a comparative analysis of the crystallographic features of tetrahydropyran derivatives, offering insights into their structural nuances. While crystallographic data for "4-Methyltetrahydro-2H-pyran-4-carboxylic acid" is not publicly available, this guide utilizes data from closely related compounds to highlight key structural parameters and experimental protocols.
The tetrahydropyran (THP) ring is a common scaffold in medicinal chemistry, valued for its favorable pharmacokinetic properties. The addition of a carboxylic acid group introduces a key functional handle for molecular interactions. Understanding the conformational preferences and intermolecular packing of these derivatives is crucial for structure-activity relationship (SAR) studies and rational drug design.
Comparative Crystallographic Data of Tetrahydropyran Derivatives
To illustrate the structural diversity within this class of molecules, the following table summarizes the crystallographic data for two exemplary tetrahydropyran derivatives. These compounds, while differing in their substitution patterns, provide a basis for understanding the geometric parameters of the core tetrahydropyran ring.
| Parameter | 2-Amino-4-(2-chlorophenyl)-7,7- dimethyl-5-oxo-5,6,7,8-tetrahydro-4Hchromene-3-carbonitrile hemihydrate[1] | Ethyl 4H-Pyran-4-one-2-carboxylate[2] |
| Chemical Formula | C₁₈H₁₇ClN₂O₂ · 0.5H₂O | C₈H₈O₄ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pnma |
| Unit Cell Dimensions | ||
| a (Å) | 12.345(3) | 13.938(3) |
| b (Å) | 16.987(4) | 6.481(1) |
| c (Å) | 17.234(4) | 8.297(2) |
| α (°) | 90 | 90 |
| β (°) | 109.58(3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 3405.1(1) | 749.8(3) |
| Z (Molecules/unit cell) | 8 | 4 |
| R-factor | 0.057 | Not Reported |
Experimental Protocols
The determination of a crystal structure by X-ray diffraction is a multi-step process that requires meticulous execution.[3][4] The following is a generalized protocol for the crystallographic analysis of small organic molecules like tetrahydropyran derivatives.
Crystallization
The initial and often most challenging step is to obtain high-quality single crystals.[5] For small organic molecules, several techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent. The container is loosely covered to allow for the slow evaporation of the solvent, leading to the gradual formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.[3]
Structure Solution and Refinement
The collected diffraction data, consisting of the positions and intensities of the diffraction spots, are processed to determine the unit cell parameters and space group of the crystal. The initial arrangement of atoms in the unit cell is determined using computational methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure, including atomic coordinates, bond lengths, and bond angles.[3]
Visualizing the Path to a Crystal Structure
The journey from a synthesized compound to its fully characterized three-dimensional structure is a well-defined workflow. The following diagram illustrates the key stages in this process.
Caption: A flowchart illustrating the major steps involved in determining the crystal structure of a small molecule.
Signaling Pathways and Logical Relationships
While "this compound" derivatives do not have a universally defined signaling pathway, their structural motifs are common in molecules designed to interact with biological targets. The logical relationship in their development often follows a structure-based drug design approach.
Caption: A diagram showing the iterative cycle of structure-based drug design.
References
Comparative Docking Analysis of Tetrahydropyran-Based Inhibitors Reveals Diverse Target Engagement
A comprehensive in-silico analysis of tetrahydropyran-based inhibitors highlights their potential as versatile scaffolds for drug discovery, with docking studies revealing significant binding affinities against a range of therapeutic targets, including viral proteases, bacterial enzymes, and proteins implicated in cancer.
Tetrahydropyran moieties are prevalent in numerous natural products and synthetic compounds, valued for their favorable physicochemical properties and ability to form key interactions within protein binding sites. This guide provides a comparative overview of the docking performance of various tetrahydropyran-based inhibitors against several key protein targets, supported by quantitative binding data and a detailed experimental protocol for in-silico docking studies.
Quantitative Comparison of Docking Studies
The following table summarizes the results of various molecular docking studies on tetrahydropyran-based and related heterocyclic inhibitors against a range of biological targets. These studies underscore the potential of these compounds as inhibitors of key proteins in different disease pathways.
| Derivative Class | Target Protein (PDB ID) | Docking Software | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) | IC50 | Biological Activity |
| Tetrahydropyran-based hydroxamate | P. aeruginosa LpxC | Not Specified | - | 7.4 nM | 50 µM (cellular activity) | Antibacterial[1] |
| Tetrahydropyran derivative (ABT-199) | Bcl-2 | Not Specified | - | < 0.01 nM | - | Anticancer[2] |
| Tetrahydropyran-based (TPM16) | SARS-CoV-2 Mpro | Not Specified | - | - | 0.16 µM | Antiviral[3] |
| Tetrahydrocurcumin-triazole derivative (4g) | APC–Asef | Not Specified | - | - | 1.09 ± 0.17 μM (HCT-116) | Anticancer[4] |
| IAP Inhibitors (various) | XIAP, c-IAP1/2 | Not Specified | - | >1000-fold selectivity for c-IAP over XIAP (SM-1295) | 35 nM (LCL-161 against XIAP) | Anticancer[2] |
| Tetrahydrothiopyran-4-one derivatives | Lipase, α-Glucosidase, Urease | Not Specified | Complemented experimental results | - | - | Enzyme Inhibition, Antimicrobial |
Experimental Protocols
The following is a generalized methodology for the key experiments cited in the comparative docking studies of tetrahydropyran-based inhibitors.
Molecular Docking Simulation Protocol
-
Ligand Preparation:
-
The two-dimensional structures of the tetrahydropyran derivatives are sketched using chemical drawing software (e.g., ChemDraw).
-
These are then converted into three-dimensional (3D) structures.[5]
-
The 3D structures undergo energy minimization to achieve a stable and energetically favorable conformation, often using force fields like MMFF94.[5]
-
-
Protein Preparation:
-
The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).[5][6]
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.[6]
-
The protein structure is prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the active site.
-
-
Docking Simulation:
-
A grid box is generated around the active site of the target protein to define the search space for the ligand.[5]
-
Molecular docking simulations are performed using software such as AutoDock, Vina, or MOE (Molecular Operating Environment).[5] These programs systematically explore various conformations and orientations of the ligand within the defined active site.
-
Each pose is evaluated and scored based on a predefined scoring function. The poses with the most favorable scores, typically the lowest binding energies, are selected for further analysis.[5]
-
-
Analysis of Results:
-
Binding Affinity: The primary quantitative output from docking is the binding affinity, usually expressed in kcal/mol. A more negative value signifies a stronger and more favorable binding interaction between the ligand and the protein.[5]
-
Interaction Analysis: The best-docked poses are visualized to analyze the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site. Tools like Discovery Studio or PyMOL are often used for this visualization.[5]
-
Visualizations
The following diagrams illustrate the general workflow of a comparative docking study and a simplified signaling pathway involving a protein target.
Caption: General workflow for comparative molecular docking studies.
Caption: Inhibition of a signaling pathway by a tetrahydropyran-based inhibitor.
References
- 1. Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecules targeting protein–protein interactions for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Virtual screening, molecular docking studies and DFT calculations of FDA approved compounds similar to the non-nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Methyltetrahydro-2H-pyran-4-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 4-Methyltetrahydro-2H-pyran-4-carboxylic acid, a compound that requires careful management as hazardous chemical waste.
Adherence to these protocols is critical for mitigating risks to personnel and the environment. This information is intended to supplement, not replace, your institution's specific safety and waste disposal guidelines and the compound's Safety Data Sheet (SDS).
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound should always be conducted in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use appropriate chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label a dedicated, sealable waste container with the full chemical name: "Waste this compound".
-
Indicate the associated hazards on the label (e.g., "Irritant," "Combustible").
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[1] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[1]
-
-
Containerization:
-
Spill Management:
-
For small spills: Carefully sweep or scoop up the solid material and place it into the labeled hazardous waste container.[2] Minimize the generation of dust.[2]
-
For large spills or liquid solutions: Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[3] Scoop the absorbed material into the designated waste container.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated and properly ventilated hazardous waste accumulation area.[1]
-
The storage area should be away from heat, sparks, and open flames.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]
-
The recommended disposal method is incineration in a facility equipped with an afterburner and a flue gas scrubber.
-
Summary of Safety and Disposal Information
| Parameter | Guideline | Citation |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, May Cause Respiratory Irritation | [2] |
| Personal Protective Equipment (PPE) | Safety goggles/face shield, chemical-resistant gloves, lab coat, respirator (if needed) | [2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [1] |
| Spill Cleanup (Solids) | Sweep or shovel into a suitable container for disposal, minimizing dust. | [2] |
| Disposal Method | Dispose of as hazardous chemical waste through an approved waste disposal plant or licensed contractor. | [1][2] |
| Prohibited Disposal Routes | Do not dispose of in regular trash or down the drain. | [1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-Methyltetrahydro-2H-pyran-4-carboxylic acid
This guide provides immediate and essential safety protocols for laboratory professionals, including researchers, scientists, and drug development experts, who handle 4-Methyltetrahydro-2H-pyran-4-carboxylic acid. The following procedures are based on the known hazards of its constituent chemical groups—a carboxylic acid and a tetrahydropyran ring—and are intended to ensure safe handling, storage, and disposal.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles when there is a significant risk of splashing.[1][2] | Protects against potential splashes of the chemical, which may cause serious eye irritation or damage.[1][3][4] |
| Skin Protection | Chemical-resistant lab coat.[1] Chemical-resistant gloves (e.g., nitrile or butyl rubber).[3][5][6] Fully enclosed shoes made of a chemical-resistant material.[1] | Prevents skin contact, which can cause irritation.[1][3] Nitrile gloves offer good resistance to a variety of chemicals.[3][6] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3] | Minimizes inhalation of any potential vapors or aerosols, which may cause respiratory irritation.[1][3] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Detailed Experimental Protocol for Handling
This protocol provides a step-by-step guide for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur within a designated area, such as a certified chemical fume hood.[1]
-
Ventilation: Before starting any work, ensure the chemical fume hood is functioning correctly.[1]
-
Gather Materials: Assemble all necessary equipment, including glassware, spatulas, and properly labeled waste containers, before handling the chemical.[1]
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above, ensuring gloves are inspected for any defects before use.[1]
3. Handling Procedures:
-
Transfer: Carefully transfer the chemical from its storage container to the reaction vessel inside the chemical fume hood to minimize the risk of inhalation or spills.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.[7]
-
Static Discharge: When transferring large quantities, ensure containers and equipment are properly grounded to prevent static discharge, which could be an ignition source.[8]
4. Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.[1]
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Disposal Plan
Proper disposal is a critical aspect of the chemical's lifecycle.
-
Waste Segregation: All disposable materials contaminated with this compound, such as gloves and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[1]
-
Chemical Waste: Unused or waste quantities of the chemical should be collected in a sealed, properly labeled container.
-
Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. Do not empty into drains.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. leelinework.com [leelinework.com]
- 4. download.basf.com [download.basf.com]
- 5. benchchem.com [benchchem.com]
- 6. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 7. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
